Zidovudine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/i1D3 |
InChI Key |
HBOMLICNUCNMMY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Zidovudine-d3: A Technical Overview for Researchers
An In-depth Guide to the Deuterated Analogue of a Landmark Antiretroviral Agent
Zidovudine, also known as Azidothymidine (AZT), was the first antiretroviral medication approved for the treatment of HIV/AIDS. Its deuterated analogue, Zidovudine-d3, plays a crucial role in modern pharmaceutical research and development, particularly in the fields of pharmacokinetics and bioanalysis. This technical guide provides a comprehensive overview of this compound, its chemical structure, physicochemical properties, and key experimental applications for researchers, scientists, and drug development professionals.
Core Concepts: Definition and Significance
This compound is the deuterium-labeled form of Zidovudine.[1] In this stable isotope-labeled analogue, three hydrogen atoms on the methyl group of the thymine base are replaced with deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen.
The primary significance of this compound lies in its application as an internal standard for quantitative bioanalytical assays, most commonly in liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium increases the molecular weight of the compound by three Daltons, allowing it to be distinguished from the unlabeled parent drug by a mass spectrometer. Critically, its chemical and physical properties, including its chromatographic retention time and ionization efficiency, are nearly identical to those of Zidovudine. This characteristic makes it an ideal internal standard, as it can accurately account for variations in sample preparation and instrument response, leading to highly precise and accurate quantification of Zidovudine in complex biological matrices like plasma and tissue.
Chemical Structure and Properties
Zidovudine is a structural analogue of the endogenous nucleoside thymidine, with a key modification: the hydroxyl group at the 3' position of the deoxyribose ring is replaced by an azido (-N₃) group. This azido group is fundamental to its mechanism of action. In this compound, the modification is external to this core functional structure, preserving its biological relevance for analytical purposes.
Caption: Chemical structure of this compound.
Data Presentation: Physicochemical Properties
The following tables summarize and compare the key quantitative data for Zidovudine and its deuterated analogue, this compound.
| Identifier | Zidovudine | This compound |
| IUPAC Name | 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
| Synonyms | Azidothymidine, AZT, ZDV | Azidothymidine-d3, AZT-d3, ZDV-d3 |
| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₀D₃N₅O₄ |
| Molecular Weight | 267.24 g/mol | 270.26 g/mol |
| CAS Number | 30516-87-1 | 30516-87-1 (Unlabeled) |
| Physical Property | Zidovudine | This compound |
| Appearance | White to off-white crystalline solid | White to off-white solid |
| Melting Point | 106-122 °C | Not specified |
| Solubility (Water) | 25 mg/mL at 25 °C | Not specified |
| Solubility (Ethanol) | 67 mg/mL | Not specified |
Experimental Protocols
Synthesis of this compound
The general synthetic workflow is as follows:
Caption: General synthetic workflow for this compound.
Methodology Outline:
-
Starting Material: The synthesis begins with Thymidine-d3, where the methyl group on the pyrimidine ring is perdeuterated.
-
Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected to prevent it from reacting in subsequent steps. This is often achieved using a bulky protecting group like trityl chloride in the presence of a base such as pyridine.
-
Activation and Substitution: The 3'-hydroxyl group is then activated, typically by converting it into a good leaving group like a mesylate using methanesulfonyl chloride. This is followed by nucleophilic substitution with an azide source, such as lithium azide or sodium azide, which displaces the leaving group to introduce the crucial 3'-azido functionality. This step usually proceeds with an inversion of stereochemistry at the C3' position.
-
Deprotection: Finally, the protecting group on the 5'-hydroxyl is removed, often under acidic conditions (e.g., using 80% acetic acid), to yield the final this compound product.
-
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain this compound of high purity.
Quantification of Zidovudine in Human Plasma using LC-MS/MS
This protocol describes a validated method for the sensitive quantification of Zidovudine (ZDV) in human plasma, employing this compound (ZDV-IS) as the internal standard.
Materials and Reagents:
-
Zidovudine (analytical standard)
-
This compound (internal standard, ZDV-IS)
-
Human plasma (blank, from drug-free donors)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic Acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1cc)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Reversed-phase C18, e.g., Phenomenex Synergi Hydro-RP (2.0 × 150 mm)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of ZDV and ZDV-IS in water.
-
Prepare a working internal standard solution (e.g., 500 ng/mL of ZDV-IS) in water.
-
Prepare a series of ZDV working standard stock solutions for calibration curve and quality control (QC) samples.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the working internal standard solution (ZDV-IS).
-
Add 200 µL of water to each sample and vortex.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analytes (ZDV and ZDV-IS) with 0.5 mL of methanol.
-
The eluate is then ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with an aqueous solution of 15% acetonitrile and 0.1% acetic acid.
-
Flow Rate: As appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zidovudine (ZDV): m/z 268 → 127
-
This compound (ZDV-IS): m/z 271 → 130
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity for both transitions.
-
-
-
Data Analysis:
-
Integrate the peak areas for both ZDV and ZDV-IS.
-
Calculate the peak area ratio (ZDV area / ZDV-IS area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the ZDV calibrators using a weighted linear regression model.
-
Determine the concentration of ZDV in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mechanism of Action of Zidovudine
To understand the context of this compound's application, it is essential to grasp the mechanism of action of the parent drug.
Caption: Intracellular activation and mechanism of action of Zidovudine.
Zidovudine is a prodrug that must be activated intracellularly to exert its antiviral effect.[2]
-
Anabolic Phosphorylation: Cellular enzymes, primarily thymidine kinase, convert Zidovudine sequentially into its monophosphate (ZDV-MP), diphosphate (ZDV-DP), and finally its active triphosphate (ZDV-TP) form.
-
Inhibition of Reverse Transcriptase: ZDV-TP acts as a competitive inhibitor of HIV's reverse transcriptase enzyme. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the enzyme's active site.
-
DNA Chain Termination: More importantly, if ZDV-TP is incorporated into the growing viral DNA strand, it causes chain termination.[2] The 3'-azido group of Zidovudine prevents the formation of the next 5' to 3' phosphodiester bond, which is essential for DNA chain elongation. This halts the synthesis of viral DNA, thereby inhibiting HIV replication.[2]
Zidovudine has a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[3]
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Zidovudine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine-d3 (Azidothymidine-d3) is the deuterated analog of Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) that has been a cornerstone in the treatment of HIV infection. The substitution of three hydrogen atoms with deuterium in the thymidine methyl group can offer advantages in pharmacokinetic studies, particularly in metabolic profiling and as an internal standard for quantitative analysis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.
Physical and Chemical Properties
The physical and chemical properties of this compound are expected to be very similar to those of Zidovudine, with the primary difference being its molecular weight due to the presence of deuterium isotopes. Quantitative data for both compounds are summarized below for comparative analysis.
Table 1: Physical and Chemical Properties of this compound and Zidovudine
| Property | This compound | Zidovudine |
| Chemical Name | 3'-Azido-3'-deoxythymidine-methyl-d3 | 3'-Azido-3'-deoxythymidine |
| Synonyms | Azidothymidine-d3, AZT-d3 | Azidothymidine, AZT |
| Molecular Formula | C₁₀H₁₀D₃N₅O₄ | C₁₀H₁₃N₅O₄[1] |
| Molecular Weight | 270.26 g/mol [1] | 267.24 g/mol [2] |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Melting Point | Not explicitly reported, expected to be similar to Zidovudine | 113-115 °C[2] |
| Solubility | Not explicitly reported, expected to be similar to Zidovudine | Soluble in DMSO and methanol |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[3] |
Mechanism of Action
Zidovudine is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate metabolite, Zidovudine triphosphate (ZDV-TP). ZDV-TP acts as a competitive inhibitor of viral reverse transcriptase and can also be incorporated into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the incorporated Zidovudine molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to the termination of DNA chain elongation and thus inhibiting viral replication. The mechanism for this compound is identical.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is adapted from established protocols for Zidovudine and is suitable for the quantitative analysis of this compound and the detection of potential impurities.[4]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 40:60 v/v).[4] The exact ratio may be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient.
-
Detection Wavelength: 270 nm.[4]
-
Injection Volume: 20 µL.[4]
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
5. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol.
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
-
Impurity profiling can be performed by analyzing the chromatogram for any additional peaks and quantifying them relative to the main this compound peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
Quantitative NMR (qNMR) can be employed for the accurate determination of this compound purity using an internal standard.[5]
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
2. Reagents and Materials:
-
This compound sample.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Internal standard of known purity (e.g., maleic acid).
3. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons (typically 5 times the longest T1).
-
Optimize acquisition parameters for a good signal-to-noise ratio.
5. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the protons of this compound (excluding the deuterated methyl group) and the protons of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
_sample refers to this compound
-
_IS refers to the internal standard
-
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification
LC-MS/MS is a powerful technique for confirming the molecular weight of this compound and identifying potential impurities.[6][7]
1. Instrumentation:
-
Liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
2. Chromatographic Conditions:
-
Use an HPLC method similar to the one described above to separate this compound from any impurities.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for Zidovudine.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range.
-
MS/MS Analysis: For structural elucidation of impurities, perform fragmentation of the parent ions of interest.
4. Analysis:
-
Confirm the molecular weight of this compound by observing the [M+H]⁺ ion at m/z 271.26.
-
Analyze the full scan data for any other ions that may correspond to impurities.
-
Use the MS/MS fragmentation patterns to identify the structure of any detected impurities by comparing them to known degradation products of Zidovudine or by de novo structural elucidation.[7]
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with robust and validated experimental protocols for its analysis. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important deuterated nucleoside analog. The methodologies described can be adapted and optimized for specific laboratory settings and analytical requirements.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Zidovudine Pharmaceutical Secondary Standard; Certified Reference Material 30516-87-1 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ijrpc.com [ijrpc.com]
- 5. emerypharma.com [emerypharma.com]
- 6. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
The Impact of Isotopic Substitution on the Molecular Weight of Zidovudine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular weight difference between Zidovudine and its deuterated analogue, Zidovudine-d3. This information is critical for researchers in the fields of pharmacology, drug metabolism, and bioanalytical chemistry, particularly for those utilizing isotope dilution methods in pharmacokinetic and metabolic studies.
Core Data Summary
The key difference between Zidovudine and this compound lies in the substitution of three protium (¹H) atoms with three deuterium (²H or D) atoms. This isotopic substitution results in a predictable increase in the molecular weight of the molecule. The quantitative data is summarized in the table below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Zidovudine | C₁₀H₁₃N₅O₄ | 267.24[1][2][3][4] |
| This compound | C₁₀H₁₀D₃N₅O₄ | 270.26[5] |
| Difference | 3.02 |
The observed difference of 3.02 g/mol is consistent with the replacement of three hydrogen atoms (atomic weight ~1.008 g/mol ) with three deuterium atoms (atomic weight ~2.014 g/mol ).
Experimental Determination of Molecular Weight
The molecular weights of Zidovudine and its deuterated isotopologue are typically determined using high-resolution mass spectrometry (HRMS). The following is a generalized experimental protocol for such a determination, often employed in quantitative bioanalysis where this compound serves as an internal standard.
Protocol: Molecular Weight Determination by LC-HRMS
-
Sample Preparation:
-
Prepare standard solutions of Zidovudine and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For analysis in a biological matrix (e.g., plasma, urine), a protein precipitation or solid-phase extraction step would be necessary, followed by spiking the sample with a known concentration of this compound as an internal standard.
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample into a liquid chromatography system.
-
Use a suitable column (e.g., C18) to separate the analyte from other components.
-
Employ a gradient elution method with a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometric Analysis (HRMS):
-
The eluent from the LC system is introduced into the ion source (e.g., electrospray ionization - ESI) of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecules [M+H]⁺.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Extract the exact masses of the [M+H]⁺ ions for both Zidovudine and this compound from the high-resolution mass spectra.
-
The molecular weight is calculated by subtracting the mass of a proton from the observed exact mass of the [M+H]⁺ ion.
-
Metabolic Pathway of Zidovudine
Zidovudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active. Its metabolism is a critical aspect of its efficacy and toxicity profile. The primary metabolic pathways include phosphorylation, glucuronidation, and reduction of the azido group.[6]
Caption: Metabolic activation and inactivation pathways of Zidovudine.
The deuteration in this compound is typically at a metabolically stable position to ensure that it co-elutes with the parent drug during chromatography and has the same ionization efficiency, making it an ideal internal standard for quantitative studies of Zidovudine's pharmacokinetics.
References
Zidovudine-d3 for HIV Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Zidovudine-d3 (ZDV-d3), its application in HIV research, and detailed methodologies for its use. Zidovudine (ZDV), also known as Azidothymidine (AZT), was the first antiretroviral agent approved for the treatment of HIV infection.[1] As a deuterated analog, this compound serves as an essential tool, primarily as a stable isotope-labeled internal standard, for the accurate quantification of Zidovudine in complex biological matrices.[2][3] This guide delves into the mechanism of action of Zidovudine, its pharmacokinetic properties, and provides detailed protocols for its quantification using this compound.
Mechanism of Action of Zidovudine
Zidovudine is a synthetic thymidine analogue that belongs to the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).[4] It is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[5]
-
Cellular Uptake: Zidovudine enters host cells, including lymphocytes, through passive diffusion and via uptake transporters.[4]
-
Intracellular Phosphorylation: Once inside the cell, Zidovudine is sequentially phosphorylated by host cellular kinases. Thymidine kinase converts ZDV to ZDV-monophosphate (ZDV-MP), which is then converted to ZDV-diphosphate (ZDV-DP) by thymidylate kinase. Finally, nucleoside diphosphate kinase mediates the formation of the active metabolite, ZDV-triphosphate (ZDV-TP).[4][6]
-
Inhibition of HIV Reverse Transcriptase: ZDV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase. It competes with the natural substrate, thymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.[5]
-
DNA Chain Termination: Upon incorporation into the viral DNA, the azido group at the 3' position of ZDV-TP prevents the formation of the 5'-3' phosphodiester bond required for DNA elongation. This results in the termination of viral DNA synthesis, thereby halting HIV replication.[4][5]
The selectivity of Zidovudine is attributed to its higher affinity for HIV reverse transcriptase compared to human DNA polymerases.[1]
Pharmacokinetics and Metabolism of Zidovudine
A thorough understanding of Zidovudine's pharmacokinetic profile is essential for interpreting research data. The primary application of this compound is to facilitate precise pharmacokinetic studies of Zidovudine.
| Parameter | Value | Reference |
| Bioavailability | 60-70% | [2] |
| Protein Binding | 34-38% | [2] |
| Volume of Distribution | 1.6 L/kg | [2] |
| Plasma Half-life | ~1.1 hours | [2] |
| Primary Metabolism | Hepatic glucuronidation | [7] |
| Major Metabolite | 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV) | [7] |
| Primary Elimination | Renal excretion of GZDV and unchanged drug | [7] |
The major metabolic pathway for Zidovudine is conjugation by glucuronyl transferase to the inactive metabolite, GZDV.[7] Approximately 65-75% of an administered dose is eliminated via this pathway.[7]
Quantitative Analysis using this compound
This compound is the ideal internal standard for the quantification of Zidovudine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Zidovudine, ensuring similar behavior during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.[2][3]
LC-MS/MS Parameters for Quantification
The following table summarizes the key parameters for a validated LC-MS/MS method for the simultaneous quantification of Zidovudine (ZDV) and its stable isotope-labeled internal standard (IS), this compound.
| Parameter | Zidovudine (Analyte) | This compound (Internal Standard) | Reference |
| Ionization Mode | ESI Positive | ESI Positive | [1] |
| Precursor Ion (m/z) | 268 | 271 | [1][8] |
| Product Ion (m/z) | 127 | 130 | [1][8] |
| Linearity Range | 1 - 3000 ng/mL | N/A | [1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL in plasma | N/A | [1] |
| Extraction Recovery | 92.3% | Not specified, assumed similar | [1] |
Experimental Protocol: Quantification of Zidovudine in Human Plasma
This protocol is adapted from a validated, sensitive LC-MS/MS assay.[1][2]
3.2.1. Materials and Reagents
-
Zidovudine (ZDV) reference standard
-
This compound (ZDV-IS)
-
Human plasma (EDTA anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Acetic Acid, HPLC grade
-
Water, HPLC grade
-
Oasis HLB 1cc Solid Phase Extraction (SPE) cartridges
3.2.2. Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of ZDV and ZDV-IS in water.
-
Working Standard Solutions: Prepare a series of combined ZDV working standard solutions for the calibration curve by diluting the ZDV stock solution with water.
-
Internal Standard Working Solution: Prepare a 500 ng/mL working solution of ZDV-IS in water.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations from a separate ZDV stock solution.
3.2.3. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample (unknown, calibrator, or QC), add a specified volume of the ZDV-IS working solution.
-
Perform a solid-phase extraction using Oasis HLB cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analytes (ZDV and ZDV-IS) from the cartridges.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
3.2.4. Chromatographic Conditions
-
HPLC Column: Phenomenex Synergi Hydro-RP (2.0 x 150 mm) or equivalent.[1]
-
Mobile Phase: An isocratic mobile phase consisting of 15% acetonitrile and 0.1% acetic acid in water.[1]
-
Flow Rate: As appropriate for the column dimensions (e.g., 200-400 µL/min).
-
Column Temperature: 30 °C.[9]
-
Injection Volume: 25 µL.[9]
3.2.5. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
3.2.6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (ZDV/ZDV-IS) against the nominal concentration of the ZDV calibrators.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of ZDV in unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers in the field of HIV. Its use as a stable isotope-labeled internal standard enables the development of highly accurate, sensitive, and reproducible bioanalytical methods. The detailed protocols and data presented in this guide provide a solid foundation for laboratories to implement robust assays for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving Zidovudine. The precise quantification afforded by this methodology is critical for advancing our understanding of Zidovudine's clinical pharmacology and optimizing its use in HIV treatment and prevention strategies.
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacokinetics of Zidovudine Phosphorylation in Human Immunodeficiency Virus-Positive Thai Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zidovudine Phosphorylation Determined Sequentially over 12 Months in Human Immunodeficiency Virus-Infected Patients with or without Previous Exposure to Antiretroviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. researchgate.net [researchgate.net]
- 9. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Availability of Zidovudine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Zidovudine-d3, a deuterated analog of the antiretroviral drug Zidovudine. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, particularly in the fields of pharmacokinetics, bioanalytical method development, and HIV research. This compound is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Zidovudine quantification in biological matrices.
Commercial Availability of this compound
The following table summarizes the key commercial suppliers of this compound and related isotopically labeled analogs. The information provided is based on publicly available data from the suppliers' websites and catalogs. It is important to note that availability, pricing, and lead times are subject to change and should be confirmed directly with the respective suppliers.
| Supplier | Product Name(s) | Catalog Number(s) | Purity/Isotopic Enrichment | Available Quantities |
| MedChemExpress | This compound | HY-17413S | >98% | 1mg, 5mg, 10mg |
| Zidovudine-13C,d3 | HY-17413S1 | 99.5% atom D; 99.0% atom 13C[1] | 1mg, 5mg | |
| Toronto Research Chemicals | This compound | Z525002 | >98% | 1mg, 5mg, 10mg, 25mg |
| Alsachim | This compound | S-5680 | >98% | 1mg, 5mg |
| Santa Cruz Biotechnology | This compound | sc-217694 | >98% | 1mg, 5mg |
| Cayman Chemical | This compound | 10009199 | ≥98% | 1mg, 5mg |
Core Applications and Synthesis Overview
This compound's primary application is as a stable isotope-labeled internal standard for the quantification of Zidovudine in biological samples by LC-MS/MS. The use of a deuterated internal standard is the gold standard in bioanalytical chemistry as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, correcting for variations during sample preparation and analysis.
Experimental Protocols
Bioanalytical Quantification of Zidovudine using this compound as an Internal Standard
The following is a representative experimental protocol for the quantification of Zidovudine in human plasma using this compound as an internal standard, adapted from established LC-MS/MS methods.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract Zidovudine and this compound from plasma and remove interfering substances.
-
Materials:
-
Human plasma samples
-
Zidovudine and this compound stock solutions
-
Oasis HLB SPE cartridges
-
Methanol
-
Water, HPLC grade
-
0.1% Formic acid in water
-
-
Procedure:
-
Spike 200 µL of human plasma with 20 µL of this compound internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify Zidovudine and this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-programmed gradient from 5% to 95% mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Zidovudine: Precursor ion (Q1) m/z 268.1 → Product ion (Q3) m/z 127.1
-
This compound: Precursor ion (Q1) m/z 271.1 → Product ion (Q3) m/z 127.1
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of Zidovudine and a typical experimental workflow for its quantification.
Caption: Mechanism of action of Zidovudine.
Caption: Bioanalytical workflow for Zidovudine quantification.
References
Zidovudine-d3: A Technical Safety and Handling Guide for Research Professionals
Introduction
Safety Data Summary
The following tables summarize the key quantitative data regarding the physical, chemical, and toxicological properties of Zidovudine, which should be considered representative for Zidovudine-d3.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀D₃N₅O₄ | [2][3] |
| Molecular Weight | 270.26 g/mol (calculated) | [2][3] |
| Appearance | White to off-white crystalline solid or powder.[3][4] | [3][4] |
| Melting Point | 106-112 °C or 120-122 °C.[4] | [4] |
| Solubility | Soluble in water (25 mg/mL at 25 °C) and ethanol (67 mg/mL).[4] | [4] |
| pKa | 9.68 | [4] |
| Optical Rotation | [α]D²⁵ +99° (c = 0.5 in water).[4] | [4] |
Toxicological Data
| Test | Species | Route | Value | Source |
| LD50 | Rat (male) | Oral | 3084 mg/kg | |
| LD50 | Rat (female) | Oral | 3683 mg/kg | |
| LD50 | Mouse (male) | Oral | 3568 mg/kg | |
| LD50 | Mouse (female) | Oral | 3062 mg/kg | |
| LD50 | All Species | IV | >750 mg/kg | |
| TDLO | Woman | Oral | 1 g/kg/6W intermittent | [5] |
| LDLO | Man | Oral | 86 mg/kg/1W intermittent | [5] |
Hazard Classifications
| Hazard Category | Classification | Source |
| Carcinogenicity | Suspected of causing cancer (Category 2).[5][6][7][8] May cause cancer (Category 1A).[5] | [5][6][7][8] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (Category 2).[5][6][7] | [5][6][7] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2).[5][6][7] | [5][6][7] |
| Specific Target Organ Toxicity | May cause damage to organs (bone marrow, liver) through prolonged or repeated exposure (Category 2).[6] | [6] |
| Acute Toxicity (Oral) | Harmful if swallowed (Category 4).[7] | [7] |
| Eye Irritation | Causes serious eye irritation (Category 2A).[6] | [6] |
Experimental Protocols: Safe Handling Workflow
The following diagram outlines the recommended workflow for the safe handling of this compound in a laboratory environment. Adherence to these procedures is critical to minimize exposure risk.
Caption: Workflow for Safe Handling of this compound in a Laboratory Setting.
Handling Precautions and Personal Protective Equipment (PPE)
Given the health hazards associated with Zidovudine, including suspected carcinogenicity, mutagenicity, and reproductive toxicity, stringent handling precautions are mandatory.[5][6][7]
-
Engineering Controls : All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[8] A designated area for handling this compound should be established.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety glasses with side shields or goggles are required.[6][8]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before use.[8] Gloves should be changed immediately if contaminated.
-
Body Protection : A laboratory coat must be worn.[6]
-
-
Hygiene Practices : Avoid creating dust.[8] Wash hands thoroughly after handling.[6][7] Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[8]
-
Eye Contact : Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek medical attention if irritation persists.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Spill and Waste Disposal
-
Spills : In case of a spill, evacuate the area and prevent dust from spreading. Wear appropriate PPE and clean up the spill using a spill kit. Collect the spilled material in a sealed container for disposal.
-
Waste Disposal : All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a valuable tool in HIV research and drug development. However, its potent pharmacological activity and associated health hazards necessitate a thorough understanding and implementation of strict safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. scribd.com [scribd.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. medkoo.com [medkoo.com]
Methodological & Application
Application Note: High-Throughput Quantification of Zidovudine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Introduction
Zidovudine (ZDV), a nucleoside analog reverse transcriptase inhibitor (NRTI), is a critical component in antiretroviral therapy for the treatment of HIV infection.[1][2] Therapeutic drug monitoring of Zidovudine is essential to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard, Zidovudine-d3 (ZDV-IS), ensures high accuracy and precision by correcting for matrix effects and variability during sample processing.[1][3] This method is suitable for clinical research and pharmacokinetic studies.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Zidovudine from plasma samples.
Caption: LC-MS/MS workflow for Zidovudine analysis.
Methodology
1. Sample Preparation
A solid-phase extraction (SPE) method is employed for the efficient extraction of Zidovudine and the internal standard from human plasma.
-
Materials:
-
Human plasma
-
This compound (working solution: 500 ng/mL in water)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Oasis HLB 1cc SPE cartridges
-
-
Protocol:
-
Pipette 100 µL of plasma (calibration standards, quality controls, or unknown samples) into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of water and vortex to mix.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute Zidovudine and this compound with 0.5 mL of methanol.
-
The eluate is then ready for injection into the LC-MS/MS system.
-
2. Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Condition |
| Column | Phenomonex Synergi Hydro-RP (2.0 x 150 mm, 4 µm) |
| Mobile Phase | 15% Acetonitrile and 0.1% Acetic Acid in Water |
| Flow Rate | 0.200 mL/min |
| Column Temperature | 35°C |
| Autosampler Temp. | 15°C |
| Injection Volume | 3 µL |
3. Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer with electrospray ionization in the positive ion mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions: | |
| Zidovudine | 268.0 -> 127.0 |
| This compound (IS) | 271.0 -> 130.0 |
Method Validation Data
The method was validated for linearity, accuracy, precision, and recovery.
Linearity
The method demonstrated excellent linearity over the concentration range of 1 to 3000 ng/mL.[1][3][4]
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Zidovudine | 1 - 3000 | > 0.99 |
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Deviation) | Inter-day Precision (%CV) | Inter-day Accuracy (% Deviation) |
| LLOQ | 1 | ≤ 10.0 | ≤ 8.3 | ≤ 10.0 | ≤ 8.3 |
| Low | 5 | ≤ 10.0 | ≤ 8.3 | ≤ 10.0 | ≤ 8.3 |
| Mid | 250 | ≤ 10.0 | ≤ 8.3 | ≤ 10.0 | ≤ 8.3 |
| High | 2500 | ≤ 10.0 | ≤ 8.3 | ≤ 10.0 | ≤ 8.3 |
Data derived from validation results demonstrating high accuracy (≤ 8.3% deviation) and high precision (≤ 10% CV)[1][3][4].
Recovery
The extraction recovery of Zidovudine and the internal standard was high and consistent.
| Analyte | Mean Extraction Recovery (%) |
| Zidovudine | 92.3 |
| This compound (IS) | Consistent with Zidovudine |
The use of a stable labeled isotopic internal standard ensures that any variability in recovery between the analyte and the internal standard is minimized.[1]
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analyte, the internal standard, and the final calculated concentration, highlighting the principle of stable isotope dilution analysis.
Caption: Principle of quantification using an internal standard.
This application note details a validated LC-MS/MS method for the sensitive and accurate quantification of Zidovudine in human plasma. The use of this compound as an internal standard is crucial for correcting analytical variability, thereby ensuring the reliability of the results. The described protocol is straightforward and can be readily implemented in clinical and research laboratories for therapeutic drug monitoring and pharmacokinetic studies of Zidovudine.
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Zidovudine-d3 in Human Plasma Assays
Introduction
Zidovudine (ZDV), also known as Azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) fundamental to the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] As a thymidine analog, ZDV inhibits the HIV reverse transcriptase enzyme, which is crucial for viral replication.[3] Effective therapeutic drug monitoring is essential to ensure ZDV concentrations are sufficient for viral suppression while minimizing dose-related toxicity. For accurate quantification of ZDV in human plasma, stable isotope-labeled internal standards (SIL-IS) are preferred in bioanalytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Zidovudine-d3 (ZDV-d3) serves as an ideal internal standard because it is chemically identical to ZDV but has a different mass, allowing it to mimic the analyte's behavior during sample extraction and ionization, thus correcting for matrix effects and variability.[4][5]
Zidovudine is a prodrug that requires intracellular phosphorylation to its active form, zidovudine triphosphate (ZDV-TP).[1][3][6] However, this is a minor metabolic pathway in terms of overall drug clearance.[1][7][8] The primary route of metabolism is glucuronidation in the liver to form 3′-azido-3′-deoxy-5′-O-β-D-glucopyranuronosylthymidine (GZDV), an inactive metabolite that is then excreted in the urine.[1][7][8][9] A smaller fraction of ZDV is metabolized through the reduction of its azido group to 3′-amino-3′-deoxythymidine (AMT).[7][8][10]
I. Experimental Protocol: Quantification of Zidovudine in Human Plasma using this compound by LC-MS/MS
This protocol details a validated method for the sensitive and accurate determination of Zidovudine in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Zidovudine (ZDV) analytical standard (>99.9% purity)
-
This compound (ZDV-IS) analytical standard (>99% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid, LC-MS grade
-
Human plasma with K2-EDTA as anticoagulant[11]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1cc)[4][5]
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve ZDV and ZDV-d3 in methanol to obtain 1 mg/mL primary stock solutions.
-
Working Standard Solutions:
-
Prepare combined working solutions of ZDV for calibration curve (CC) standards and quality control (QC) samples by serial dilution of the ZDV stock solution with 50% methanol.
-
Prepare a ZDV-d3 internal standard working solution at a concentration of 500 ng/mL by diluting the ZDV-d3 stock solution with water.[4]
-
-
Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate ZDV working solutions to prepare CC standards and QC samples at low, medium, and high concentrations.[4][11]
4. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples and vortex for 5 minutes.[11]
-
To 100 µL of plasma sample, CC standard, or QC sample in a clean tube, add 50 µL of the 500 ng/mL ZDV-d3 internal standard working solution.[4]
-
Vortex the mixture.
-
Condition an SPE cartridge (e.g., Oasis HLB 1cc) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
II. LC-MS/MS Analytical Method
The following table summarizes the instrumental conditions for the analysis of Zidovudine.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC Column | Phenomenex Synergi Hydro-RP (2.0 x 150 mm) or equivalent C18 column[4][5] |
| Mobile Phase | 15% Acetonitrile and 0.1% Acetic Acid in water[4][5] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 20 µL[11] |
| Column Temperature | Ambient |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| Monitored Transitions | Zidovudine (ZDV): 268/127; this compound (ZDV-IS): 271/130[4][5] |
| Dwell Time | 200 ms |
| Ion Source Temp. | 500°C |
III. Data Presentation and Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., US-FDA) to ensure its reliability for bioanalytical applications.[2][4]
Table 1: Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Std 1 | 1 |
| Calibration Std 2 | 5 |
| Calibration Std 3 | 15 |
| Calibration Std 4 | 50 |
| Calibration Std 5 | 250 |
| Calibration Std 6 | 1000 |
| Calibration Std 7 | 2500 |
| Calibration Std 8 | 3000 |
| LLOQ QC | 1 |
| Low QC | 5 |
| Medium QC | 250 |
| High QC | 2500 |
LLOQ: Lower Limit of Quantification; QC: Quality Control. Concentrations are based on a typical linear range of 1-3000 ng/mL.[4][5]
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995[11] |
| Linear Range | - | 1 - 3000 ng/mL[4][5] |
| LLOQ | - | 1 ng/mL[4][5] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | ≤ 10%[4][5] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | ≤ 10%[4][5] |
| Accuracy (% Deviation) | Within ±15% (±20% for LLOQ) | ≤ 8.3%[4][5] |
| Recovery | Consistent and reproducible | ~92.3% for ZDV[4][5] |
| Matrix Effect | Consistent and reproducible | ~5% suppression for ZDV[4] |
IV. Visualizations
Caption: Experimental workflow for Zidovudine plasma analysis.
Caption: Metabolic pathways of Zidovudine.
References
- 1. ClinPGx [clinpgx.org]
- 2. impressions.manipal.edu [impressions.manipal.edu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 7. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioavailability of zidovudine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpcbs.com [ijpcbs.com]
Application Note: Quantitative Analysis of Zidovudine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Zidovudine (ZDV) in human plasma. The method utilizes a stable isotope-labeled internal standard, Zidovudine-d3 (ZDV-d3), to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable Zidovudine quantification.
Introduction
Zidovudine (also known as AZT) is a nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS.[1] Accurate measurement of Zidovudine concentrations in biological matrices is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This application note presents a validated LC-MS/MS method employing this compound as an internal standard for the precise and accurate quantification of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.[2]
Experimental
Materials and Reagents
-
Zidovudine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (blank, drug-free)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Zidovudine and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Zidovudine by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Sample Preparation Protocol
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B for 3 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound Parameters
| Compound | Q1 Mass (Da) | Q3 Mass (Da) | Declustering Potential (V) | Collision Energy (V) |
| Zidovudine | 268.1 | 127.1 | 60 | 25 |
| This compound | 271.1 | 130.1 | 60 | 25 |
Method Validation
The method was validated according to the US FDA guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 1 to 2000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 4: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Zidovudine | 1 - 2000 | y = 0.0025x + 0.0012 | >0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (1500 ng/mL).
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |
| Low QC | 3 | 5.2 | 98.7 | 6.5 | 101.2 |
| Mid QC | 100 | 4.1 | 101.5 | 5.3 | 99.8 |
| High QC | 1500 | 3.5 | 99.2 | 4.8 | 100.7 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.1 |
| Mid QC | 100 | 94.1 | 99.5 |
| High QC | 1500 | 93.8 | 98.9 |
Visualized Workflows
Caption: A flowchart of the Zidovudine quantitative analysis workflow.
Caption: The logical relationship between analytical components.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding clinical and research applications. The simple protein precipitation sample preparation protocol allows for high throughput analysis.
References
Application Note: High-Throughput Bioanalytical Method for the Quantification of Zidovudine in Human Plasma using LC-MS/MS with Zidovudine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Zidovudine (AZT) in human plasma. The method utilizes a simple and efficient sample preparation technique followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Zidovudine-d3, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision.[1][2] The method was validated according to the US-FDA guidelines and is suitable for high-throughput analysis in clinical and research settings for therapeutic drug monitoring and pharmacokinetic studies.[3]
Introduction
Zidovudine (3'-azido-3'-deoxythymidine) is a nucleoside analog reverse transcriptase inhibitor (NRTI) that was the first drug approved by the U.S. Food and Drug Administration (USFDA) for the treatment of HIV infection.[4] It plays a crucial role in multidrug combination regimens for both adult and pediatric HIV-1 treatment and is effective in preventing mother-to-child transmission.[4] Therapeutic drug monitoring is essential to ensure effective viral suppression and to avoid drug-related toxicity.[3] Therefore, a reliable and sensitive bioanalytical method is crucial for accurately measuring Zidovudine concentrations in biological matrices.[5] This application note presents a validated LC-MS/MS method for the determination of Zidovudine in human plasma, utilizing this compound as the internal standard to compensate for variability during sample processing and analysis.[1][6]
Experimental
Materials and Reagents
-
Zidovudine (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade methanol and acetonitrile
-
Formic acid (reagent grade)
-
Ammonium acetate (reagent grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1cc)[1]
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
Preparation of Standard and Quality Control Solutions
Stock solutions of Zidovudine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the stock solution with a methanol/water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Bioanalytical Protocol
A detailed, step-by-step protocol for the quantification of Zidovudine in human plasma is provided below.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (this compound, 500 ng/mL).
-
Add 200 µL of water to each sample and vortex to mix.[1]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 0.5 mL of methanol.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The analysis was performed using a reversed-phase HPLC column coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| HPLC Column | C18 column (e.g., Phenomonex Synergi Hydro-RP, 2.0 x 150 mm)[1] |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic elution with 15% B[1] |
| Flow Rate | 0.200 mL/min[1] |
| Column Temperature | 35°C[1] |
| Autosampler Temp | 15°C[1] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | Zidovudine: m/z 268.1 → 127.1this compound: m/z 271.1 → 130.1 |
Method Validation Summary
The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability in accordance with FDA guidelines.
Linearity
The method demonstrated excellent linearity over the concentration range of 1 to 3000 ng/mL for Zidovudine in human plasma. The coefficient of determination (r²) was consistently > 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | < 15 | ± 15 | ± 15 |
| Low QC | 5 | < 10 | < 10 | ± 10 | ± 10 |
| Medium QC | 250 | < 8 | < 8 | ± 8 | ± 8 |
| High QC | 2500 | < 7 | < 7 | ± 7 | ± 7 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the efficiency of the sample preparation process and to evaluate the impact of plasma components on ionization.
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Zidovudine | 92.3[1] | 5 (suppression)[1] |
| This compound | 92.5 | 5 (suppression)[1] |
The use of a stable isotope-labeled internal standard effectively compensated for the observed matrix effect.[1]
Stability
The stability of Zidovudine in human plasma was evaluated under various conditions to reflect typical sample handling and storage.
| Stability Condition | Duration | Result |
| Bench-top | 4 hours at room temperature | Stable |
| Freeze-thaw | 3 cycles | Stable |
| Long-term | 30 days at -80°C | Stable |
Visualizations
Caption: Experimental workflow for Zidovudine bioanalysis.
Caption: Logical flow of bioanalytical method development.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantitative analysis of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results. The method has been successfully validated and is suitable for application in pharmacokinetic studies and therapeutic drug monitoring of Zidovudine.
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. impressions.manipal.edu [impressions.manipal.edu]
- 4. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of HIV drugs in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Zidovudine (AZT) using Zidovudine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (AZT), the first approved antiretroviral agent, remains a critical component in the treatment of Human Immunodeficiency Virus (HIV) infection, particularly in certain populations and for the prevention of mother-to-child transmission.[1] Therapeutic Drug Monitoring (TDM) of AZT is essential to ensure optimal therapeutic outcomes while minimizing dose-related toxicities, such as bone marrow suppression.[2] These application notes provide a detailed protocol for the quantitative analysis of Zidovudine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Zidovudine-d3 as a stable isotope-labeled internal standard.
Principle of the Method
The method described herein is based on the principle of stable isotope dilution analysis coupled with LC-MS/MS. This compound, a deuterated form of Zidovudine, is added to the plasma sample as an internal standard (IS).[3] Due to its identical chemical and physical properties to the analyte, this compound co-elutes and co-ionizes with Zidovudine during LC-MS/MS analysis, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. The method involves protein precipitation or solid-phase extraction for sample cleanup, followed by chromatographic separation and detection using tandem mass spectrometry.
Zidovudine (AZT) Signaling Pathway
Zidovudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[4][5][6] Cellular enzymes convert Zidovudine into Zidovudine-5'-monophosphate (ZDV-MP), then to Zidovudine-5'-diphosphate (ZDV-DP), and finally to the active metabolite, Zidovudine-5'-triphosphate (ZDV-TP).[5][7] ZDV-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator during viral DNA synthesis.[6] The primary routes of Zidovudine metabolism and inactivation are glucuronidation to 3′-azido-3′-deoxy-5′-O-β-D-glucopyranuronosylthymidine (GZDV) and reduction of the azido group to 3′-amino-3′-deoxythymidine (AMT).[5][7][8]
Experimental Workflow for AZT TDM
The therapeutic drug monitoring of AZT using this compound as an internal standard follows a systematic workflow from sample collection to data analysis.
Experimental Protocols
Materials and Reagents
-
Zidovudine (AZT) reference standard
-
This compound (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Deionized water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zidovudine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Zidovudine stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 500 ng/mL.[9]
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, add 20 µL of the 500 ng/mL this compound internal standard working solution and vortex.[9]
-
Add 200 µL of water to the sample and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Elute the analytes with 0.5 mL of methanol.[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | Reversed-phase C18 column (e.g., 2.0 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 15% acetonitrile in water containing 0.1% formic acid[3][10] |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Zidovudine: 268 -> 127; this compound: 271 -> 130[3][10] |
Quantitative Data
The performance of the LC-MS/MS method for the quantification of Zidovudine should be validated according to regulatory guidelines. The following tables summarize typical validation parameters.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Zidovudine | 1 - 3000 | > 0.99[3][10] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10 | < 10 | 90 - 110 |
| Medium | 250 | < 10 | < 10 | 90 - 110 |
| High | 2500 | < 10 | < 10 | 90 - 110 |
| (Data synthesized from typical LC-MS/MS validation results)[3][10] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Zidovudine | > 90 | Minimal and consistent |
| This compound | > 90 | Minimal and consistent |
| (Data synthesized from typical LC-MS/MS validation results)[9] |
Therapeutic Range
While a definitive therapeutic range for Zidovudine has not been firmly established and is not routinely used in clinical practice, in-vitro studies suggest that continuous exposure to concentrations of approximately 1 µmol/L (267 ng/mL) may be required for optimal HIV suppression.[11][12] TDM can be valuable in specific clinical situations, such as managing drug-drug interactions, assessing adherence, or investigating unexpected toxicity or lack of efficacy.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the therapeutic drug monitoring of Zidovudine in human plasma. This application note offers a comprehensive guide for researchers and clinicians to implement this methodology, thereby contributing to the optimization of HIV therapy.
References
- 1. Retrovir, ZDV (formerly AZT) (zidovudine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of zidovudine [hero.epa.gov]
- 9. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Pharmacokinetics of zidovudine administered intravenously and orally in children with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Zidovudine-d3 in Advancing Antiretroviral Pharmacokinetic Research
Application Note
Introduction
Zidovudine (ZDV), the first approved antiretroviral agent for the treatment of HIV infection, remains a critical component of combination antiretroviral therapy. Understanding its pharmacokinetic profile is paramount for optimizing dosing regimens, minimizing toxicity, and improving therapeutic outcomes. Zidovudine-d3 (ZDV-d3), a stable isotope-labeled form of Zidovudine, serves as an invaluable tool in these pharmacokinetic studies. Its primary application is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of Zidovudine in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variability in sample preparation and instrument response.
Data Presentation
The use of this compound as an internal standard has facilitated the generation of a wealth of pharmacokinetic data for Zidovudine across various patient populations. The following tables summarize key pharmacokinetic parameters from studies in adults and children.
Table 1: Pharmacokinetic Parameters of Zidovudine in Adults
| Parameter | Value | Reference |
| Bioavailability (F) | 65% | [1] |
| Time to Peak Concentration (Tmax) | 0.5 - 1.5 hours | |
| Elimination Half-Life (t½) | ~1.1 hours | [1] |
| Apparent Oral Clearance (CL/F) | 1.57 ± 0.31 L/h/kg (in patients with mild hepatic disease) | |
| Volume of Distribution (Vd) | 1.6 L/kg | |
| Protein Binding | <38% |
Table 2: Pharmacokinetic Parameters of Zidovudine in Pediatric Populations
| Population | Parameter | Value | Reference |
| Children (14 months - 12 years) | Total Clearance (IV) | 705 ± 330 mL/min/m² | [2] |
| Elimination Half-Life (IV) | 92 minutes | [2] | |
| Children (intermittent oral dosing) | Bioavailability (F) | 0.68 ± 0.25 | [3] |
| Infants (<14 days old) | Bioavailability (F) | Increased compared to older infants | [4] |
| Term Infants (4-8 weeks old) | Elimination | Reaches a plateau | [4] |
| Premature Infants | Elimination | Increases at a slower rate than term infants | [4] |
Experimental Protocols
The accurate determination of Zidovudine concentrations in biological matrices is fundamental to pharmacokinetic studies. The following are detailed protocols for sample preparation and analysis using LC-MS/MS with this compound as an internal standard.
Protocol 1: Solid-Phase Extraction (SPE) for Zidovudine Quantification in Human Plasma
This protocol is adapted from a validated sensitive LC/MS/MS method for the determination of zidovudine in human plasma.[5]
1. Materials and Reagents:
-
Zidovudine and this compound analytical standards
-
Human plasma (blank and study samples)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade)
-
Oasis HLB 1cc solid-phase extraction cartridges
2. Preparation of Solutions:
-
Zidovudine Stock Solution: Prepare a 1 mg/mL stock solution of Zidovudine in methanol.
-
This compound Internal Standard (IS) Working Solution: Prepare a 500 ng/mL working solution of this compound in water.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate amounts of the Zidovudine stock solution into blank human plasma to achieve final concentrations ranging from 1 to 3000 ng/mL.[5]
3. Sample Preparation Procedure:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex mix the samples.
-
Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma samples onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of water.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 15% acetonitrile in water containing 0.1% acetic acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
Protocol 2: Liquid-Liquid Extraction (LLE) for Zidovudine Quantification in Human Plasma
This protocol provides a general framework for LLE, which can be optimized for use with this compound.
1. Materials and Reagents:
-
Zidovudine and this compound analytical standards
-
Human plasma (blank and study samples)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Preparation of Solutions:
-
As described in Protocol 1.
3. Sample Preparation Procedure:
-
To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
As described in Protocol 1.
Mandatory Visualization
References
- 1. Pharmacokinetics and bioavailability of zidovudine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of zidovudine administered by continuous infusion in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of zidovudine in infants: a population analysis across studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Zidovudine-d3 for Quantitative Bioanalysis
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.
Introduction
Zidovudine (ZDV), also known as azidothymidine (AZT), was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV-1 infection.[1][2] It acts as a chain-terminator for the viral reverse transcriptase, thereby inhibiting the replication of the virus.[1][3][4] In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for accurate and precise quantification. Zidovudine-d3 (ZDV-d3), a deuterated analog of Zidovudine, is commonly used for this purpose.[5] This application note provides a detailed protocol and analysis of the mass spectrometry fragmentation pattern of this compound, offering a foundation for developing robust bioanalytical methods.
Mechanism of Action of Zidovudine
Zidovudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[3][6] Cellular kinases convert Zidovudine into Zidovudine-5'-monophosphate (ZDV-MP), then to Zidovudine-5'-diphosphate (ZDV-DP), and finally to the active Zidovudine-5'-triphosphate (ZDV-TP).[4][7] ZDV-TP competes with the natural substrate, thymidine triphosphate, for incorporation by the HIV reverse transcriptase into the growing viral DNA chain.[6] Because Zidovudine lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation, thus halting viral replication.[3][4]
Experimental Protocol: LC-MS/MS Analysis
This section outlines a typical protocol for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
3.1. Sample Preparation (Plasma)
-
Thaw: Thaw plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., Zidovudine-¹³C,d₃).
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject 10-25 µL of the reconstituted sample into the LC-MS/MS system.
3.2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Program: A linear gradient elution is often used for successful separation.[8]
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-8 min: 95% to 5% B
-
8-10 min: 5% B
-
-
Flow Rate: 0.4 - 0.8 mL/min.[8]
-
Column Temperature: 30-40°C.[8]
-
Injection Volume: 25 µL.[8]
3.3. Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Results: Fragmentation Pattern of this compound
The fragmentation of this compound is predictable based on the known fragmentation of unlabeled Zidovudine. The three deuterium atoms in this compound are located on the methyl group of the thymine base.
In positive ion mode ESI, Zidovudine forms a protonated molecule [M+H]⁺ at m/z 268.[2] Consequently, this compound forms its protonated molecule [M+H]⁺ at m/z 271. The primary fragmentation event for NRTIs involves the cleavage of the glycosidic bond, resulting in the separation of the sugar moiety and the nucleobase.[9]
Key Fragmentation Pathways:
-
Loss of the Sugar Moiety: The most prominent fragmentation pathway results in a product ion corresponding to the protonated thymine base. For unlabeled Zidovudine, this ion appears at m/z 127.[2] Since the deuterium labels are on this thymine base, the corresponding fragment for this compound is observed at m/z 130.
-
Fragmentation of the Sugar Moiety: A second significant product ion is formed from the loss of a neutral fragment (H₂C=C=NH, 41 Da) from the sugar portion of the molecule.[2] For unlabeled Zidovudine, this results in a product ion at m/z 227.[2] For this compound, this fragment retains the deuterated thymine base and thus appears at m/z 230.
Table 1: Summary of MRM Transitions for Zidovudine and this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Product Ion Identity |
| Zidovudine | 268.1 | 127.1 | Protonated Thymine Base |
| Zidovudine | 268.1 | 227.1 | [M+H - 41]⁺ |
| This compound | 271.1 | 130.1 | Protonated Thymine-d3 Base |
| This compound | 271.1 | 230.1 | [M+H - 41]⁺ |
Conclusion
The mass spectrometric fragmentation of this compound is characterized by two primary product ions at m/z 130 and m/z 230 when analyzed in positive ESI mode. These fragments correspond to the deuterated thymine base and a fragment resulting from a neutral loss from the sugar moiety, respectively. Understanding this fragmentation pattern is essential for establishing selective and sensitive MRM transitions for the quantitative analysis of Zidovudine in biological matrices. The protocol and data presented here provide a robust starting point for method development and validation in regulated bioanalysis.
References
- 1. Zidovudine - Wikipedia [en.wikipedia.org]
- 2. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ClinPGx [clinpgx.org]
- 7. droracle.ai [droracle.ai]
- 8. A stability-indicating LC-MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing LC-MS/MS parameters for Zidovudine-d3 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Zidovudine-d3.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of Zidovudine and its deuterated internal standard, this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination- Inappropriate mobile phase pH- Sample solvent mismatch with mobile phase | - Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization parameters (e.g., spray voltage, gas flows)- Inefficient sample extraction and recovery- Matrix effects (ion suppression or enhancement) | - Optimize source parameters such as nebulizer gas, drying gas flow, and temperature.[1]- Evaluate different sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for better recovery.[2]- Dilute the sample or use a more efficient cleanup method to minimize matrix effects.[2] |
| High Background Noise | - Contaminated mobile phase or LC system- Chemical noise from co-eluting compounds- Electronic noise | - Use high-purity solvents and freshly prepared mobile phases.- Optimize chromatographic separation to resolve the analyte from interferences.- Ensure proper grounding of the MS instrument. |
| Inconsistent Retention Times | - Fluctuations in column temperature- Inconsistent mobile phase composition- Pump malfunction | - Use a column oven to maintain a stable temperature.[1][3]- Ensure accurate and consistent mobile phase preparation.- Check the LC pump for leaks and ensure it is delivering a stable flow rate. |
| No Peak Detected | - Incorrect MRM transitions- No analyte present in the sample- Instrument malfunction | - Verify the precursor and product ion m/z values for this compound.[2][4][5]- Prepare a fresh, known concentration of the standard to confirm system suitability.- Check for clogs in the sample flow path and ensure the MS is properly tuned. |
Frequently Asked Questions (FAQs)
A list of common questions and answers to aid researchers in their experimental setup and data interpretation.
Q1: What are the recommended MRM transitions for Zidovudine and this compound?
A1: The most commonly used precursor-to-product ion transitions in positive ion mode are:
-
Zidovudine (ZDV): 268.1 -> 127.1[6]
-
This compound (ZDV-IS): 271.1 -> 130.1
Q2: What type of chromatographic column is suitable for Zidovudine analysis?
A2: A reverse-phase C18 column is typically used for the separation of Zidovudine and its metabolites.[1][3] A common column dimension is 150 mm x 4.6 mm with 3.5 µm particle size.[1]
Q3: What are the typical mobile phase compositions for this analysis?
A3: A gradient elution using a mixture of an aqueous component (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.[1][3][7]
Q4: How can I minimize matrix effects in plasma samples?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[2] To mitigate these effects, consider:
-
Solid-Phase Extraction (SPE): This is an effective method for cleaning up complex samples like plasma and has been shown to yield high recovery for Zidovudine.[2][5]
-
Protein Precipitation: A simpler and faster method, though it may be less effective at removing interferences.
-
Dilution: Diluting the sample can reduce the concentration of matrix components.
Q5: What are the key mass spectrometry parameters to optimize?
A5: For optimal sensitivity, it is crucial to tune the following MS parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.[1][2][5]
-
Capillary Voltage: Usually set around 3-4.5 kV.[1]
-
Gas Flows: Nebulizer and drying gas flows should be optimized for efficient desolvation.
-
Collision Energy: This should be optimized to achieve the most stable and intense product ion signal. For the 268/127 transition of Zidovudine, a collision energy of around 19V has been reported.[2]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
-
Sample Pre-treatment: To 100 µL of human plasma, add the internal standard (this compound) solution.
-
Conditioning: Condition an Oasis HLB 1cc SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method Parameters
The following tables summarize typical parameters for the LC-MS/MS analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | XBridge C18 (150 mm x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[1][3] |
| Mobile Phase B | Acetonitrile[1][3] |
| Flow Rate | 0.8 mL/min[1][3] |
| Injection Volume | 25 µL[1][3] |
| Column Temperature | 30 °C[1][3] |
| Gradient Elution | Time (min) |
| 0-4 | |
| 8 | |
| 14 | |
| 18 | |
| 18.1-20 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive[1][2][5] |
| MRM Transition (ZDV) | 268.1 > 127.1[6] |
| MRM Transition (ZDV-d3) | 271.1 > 130.1 |
| Interface Voltage | 4.5 kV[1] |
| Nebulizing Gas Flow | 1.5 L/min[1] |
| Drying Gas Flow | 15 L/min[1] |
| DL Temperature | 250 °C[1] |
| Heat Block Temperature | 200 °C[1] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical troubleshooting flow for LC-MS/MS analysis.
References
- 1. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stability-indicating LC-MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
Zidovudine-d3 HPLC Analysis: A Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor peak shape for Zidovudine-d3 in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in HPLC?
Poor peak shape for this compound, often observed as peak tailing or broadening, can stem from several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2][3] Zidovudine, being a polar compound, is susceptible to strong interactions with residual silanol groups on silica-based reversed-phase columns.[1][2] Other contributing factors include:
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound or the silanol groups on the column, causing peak tailing.[4][5]
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape.[1][4]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in broadened peaks.[1][6]
-
Extra-Column Effects: Issues such as long tubing, large detector cell volume, or poor connections can cause peak broadening.[4][5]
-
Solvent Mismatch: A significant difference in elution strength between the injection solvent and the mobile phase can distort peak shape.[1]
Q2: How can I improve the peak shape of my this compound analysis?
To improve peak shape, a systematic approach to troubleshooting is recommended. The following steps can help identify and resolve the issue:
-
Optimize Mobile Phase pH: Adjusting the mobile phase pH can significantly reduce peak tailing. For basic compounds like Zidovudine, a lower pH (around 2-3) can protonate the silanol groups on the stationary phase, minimizing secondary interactions.[4]
-
Select an Appropriate Column: Using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, can shield the analyte from residual silanol groups.[3][5]
-
Reduce Sample Load: Dilute the sample or decrease the injection volume to avoid overloading the column.[4][6]
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing and ensure all connections are secure to reduce dead volume.[4][5]
-
Ensure Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase to prevent peak distortion.
Troubleshooting Guides
Issue 1: this compound Peak is Tailing
Peak tailing is a common issue where the peak is asymmetrical with a prolonged trailing edge.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape | Reference |
| > 3.0 | > 1.5 | Significant Tailing | [2] |
| 2.0 - 3.0 | ~ 1.0 - 1.2 | Symmetrical | [4] |
Tailing factor (Tf) is a measure of peak symmetry. A value close to 1.0 is ideal.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare aqueous buffers with different pH values (e.g., pH 2.5, 3.0, 4.0, 7.0) using appropriate buffer systems (e.g., phosphate or acetate).
-
Prepare Mobile Phases: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, a common mobile phase for Zidovudine is a mixture of water and methanol.[7]
-
Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 20 column volumes to ensure proper equilibration.[8]
-
Inject Standard: Inject a standard solution of this compound and observe the peak shape.
-
Evaluate: Compare the peak symmetry at different pH values to determine the optimal condition.
Issue 2: this compound Peak is Broad
Peak broadening can lead to decreased resolution and reduced sensitivity.
Troubleshooting Workflow for Peak Broadening
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. mastelf.com [mastelf.com]
- 7. Validated specific HPLC method for determination of zidovudine during stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
How to resolve Zidovudine-d3 from its metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical resolution of Zidovudine-d3 and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound?
A1: Zidovudine (ZDV), and by extension its deuterated analog this compound, undergoes metabolism through three main pathways[1]:
-
Phosphorylation: Intracellularly, Zidovudine is phosphorylated to its active forms: Zidovudine-5'-monophosphate (ZDV-MP), Zidovudine-5'-diphosphate (ZDV-DP), and Zidovudine-5'-triphosphate (ZDV-TP).
-
Glucuronidation: The primary metabolic pathway in the liver is glucuronidation, forming 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV), an inactive metabolite that is predominantly excreted in the urine.
-
Reduction: A smaller fraction of Zidovudine is metabolized by the reduction of its azido group to form 3'-amino-3'-deoxythymidine (AMT), a metabolite that has shown some cytotoxicity.
Q2: What are the recommended analytical techniques for separating this compound from its metabolites?
A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the separation and quantification of Zidovudine and its metabolites.[2][3][4][5] LC-MS/MS offers superior sensitivity and selectivity, which is crucial for detecting low concentrations of metabolites in complex biological matrices.
Q3: Why is this compound used in bioanalytical assays?
A3: this compound is a stable isotope-labeled internal standard. It is chemically identical to Zidovudine but has a higher molecular weight due to the presence of deuterium atoms. This allows it to be distinguished from the unlabeled drug by a mass spectrometer. Using a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, leading to more accurate and precise quantification.
Q4: How can I extract this compound and its metabolites from biological samples?
A4: The choice of extraction method depends on the biological matrix and the target analytes. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective and clean method for extracting Zidovudine and its metabolites from plasma and urine.[3][4][5]
-
Liquid-Liquid Extraction (LLE): LLE is a classic and effective method, particularly for urine samples.
-
Protein Precipitation (PPT): This is a simpler and faster method often used for plasma or serum samples, especially when analyzing intracellular metabolites from peripheral blood mononuclear cells (PBMCs).
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and its metabolites.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for Zidovudine or its metabolites | Inappropriate mobile phase pH. | The retention of GZDV is pH-sensitive. Using an ion-pairing agent like n-octylamine can improve its retention and peak shape.[2] |
| Column degradation. | Use a guard column to protect the analytical column. Ensure the mobile phase is properly filtered and degassed. | |
| Low recovery of analytes during sample preparation | Inefficient extraction from the biological matrix. | Optimize the SPE or LLE protocol. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate for the analytes. For LLE, experiment with different organic solvents and pH adjustments. |
| Analyte degradation. | Ensure samples are processed and stored at appropriate temperatures to minimize degradation. Zidovudine and its metabolites are generally stable in plasma when heated at 58°C for 30-60 minutes for virus inactivation.[4] | |
| Interference from endogenous matrix components | Insufficient sample cleanup. | Employ a more rigorous sample preparation method like SPE. Optimize the chromatographic conditions to separate the analytes from interfering peaks. |
| In-source fragmentation of GZDV. | The glucuronide metabolite (GZDV) can fragment back to Zidovudine in the mass spectrometer's source. Ensure chromatographic separation of ZDV and GZDV to prevent inaccurate quantification of ZDV.[5] | |
| Inconsistent quantification results | Variable matrix effects. | Utilize a stable isotope-labeled internal standard like this compound for each analyte if possible. This will help to compensate for variations in ionization efficiency caused by the sample matrix. |
| Improper calibration curve. | Prepare calibration standards in the same biological matrix as the samples to be analyzed to account for matrix effects. | |
| Difficulty in analyzing intracellular phosphorylated metabolites | Inefficient cell lysis and extraction. | Use a validated method for isolating peripheral blood mononuclear cells (PBMCs) and extracting the phosphorylated metabolites. This often involves cell lysis with a specific buffer followed by protein precipitation. |
| Instability of phosphorylated metabolites. | Process samples quickly and at low temperatures to prevent dephosphorylation by cellular phosphatases. |
Quantitative Data
The following tables provide key quantitative data for the LC-MS/MS analysis of this compound and its metabolites. Note that retention times are highly dependent on the specific chromatographic conditions.
Table 1: LC-MS/MS Parameters for Zidovudine and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zidovudine (ZDV) | 268.1 | 127.1 | 19 |
| This compound (ZDV-d3) | 271.1 | 130.1 | 19 |
| Zidovudine-5'-monophosphate (ZDV-MP) | 348.1 | 127.1 | - |
| Zidovudine-5'-diphosphate (ZDV-DP) | 428.0 | 127.1 | - |
| Zidovudine-5'-triphosphate (ZDV-TP) | 507.9 | 127.1 | - |
| 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV) | 444.1 | 268.1 | - |
| 3'-amino-3'-deoxythymidine (AMT) | 242.1 | 127.1 | - |
Collision energy values can vary between different mass spectrometer instruments and should be optimized.
Table 2: Representative Chromatographic Conditions and Retention Times
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute analytes, then re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Analyte | Approximate Retention Time (min) |
| Zidovudine (ZDV) | 5.34[6] |
| 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV) | 7.0[4] |
| 3'-amino-3'-deoxythymidine (AMT) | Varies, typically elutes earlier than ZDV. |
| Zidovudine-5'-phosphates | Require specialized ion-pairing chromatography or HILIC for retention and separation. |
Experimental Protocols
Solid-Phase Extraction (SPE) for Zidovudine and GZDV from Plasma
This protocol is adapted from established methods for the extraction of Zidovudine and its glucuronide metabolite from plasma.
Materials:
-
SPE cartridges (e.g., C18, 500 mg)
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.2
-
Deionized water
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge: Wash the C18 cartridge with 2 mL of methanol followed by two washes of 2 mL of PBS (pH 7.2).
-
Load the sample: To 0.5 mL of plasma, add 0.5 mL of internal standard solution (this compound in water). Mix and load the entire volume onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1.5 mL of deionized water to remove interfering substances.
-
Elute the analytes: Elute Zidovudine and GZDV from the cartridge with 1.5 mL of methanol into a clean collection tube.
-
Evaporate and reconstitute: Evaporate the methanol to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 250 µL of the initial mobile phase.
-
Analyze: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) for Zidovudine and AMT from Urine
This protocol provides a general guideline for the extraction of Zidovudine and its amino metabolite from urine.
Materials:
-
Extraction solvent (e.g., a mixture of isopropanol and ethyl acetate)
-
pH adjustment solutions (e.g., NaOH or HCl)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample preparation: To 1 mL of urine, add the internal standard (this compound). Adjust the pH of the sample as needed to optimize the extraction of the target analytes.
-
Extraction: Add 5 mL of the extraction solvent to the urine sample. Vortex for 2 minutes to ensure thorough mixing.
-
Phase separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collect the organic layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate and reconstitute: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
Protein Precipitation for Intracellular Phosphorylated Metabolites from PBMCs
This protocol is designed for the extraction of the phosphorylated metabolites of Zidovudine from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Hypaque for PBMC isolation
-
Cold methanol (or other suitable organic solvent)
-
Centrifuge capable of refrigeration
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Hypaque density gradient centrifugation.[7]
-
Cell lysis and protein precipitation: Resuspend the PBMC pellet in a known volume of ice-cold 60-70% methanol. The organic solvent will lyse the cells and precipitate the proteins.
-
Incubation: Incubate the samples on ice for at least 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Collect the supernatant: Carefully collect the supernatant, which contains the intracellular metabolites.
-
Evaporate and reconstitute: Evaporate the supernatant to dryness, and reconstitute in an appropriate mobile phase for analysis, which may require specific conditions for phosphorylated compounds.
-
Analyze: Inject the sample into the LC-MS/MS system.
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
References
- 1. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive determination of zidovudine and zidovudine glucuronide in human plasma by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of zidovudine and its glucuronide in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of zidovudine glucuronidation and amination pathways by rifampicin in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impressions.manipal.edu [impressions.manipal.edu]
- 7. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zidovudine-d3 Recovery in Solid-Phase Extraction
Welcome to the technical support center for improving the solid-phase extraction (SPE) recovery of Zidovudine-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery in SPE important?
This compound (AZT-d3) is a deuterated form of Zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI) widely used in HIV treatment.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies.[1] Solid-phase extraction is a common technique for sample cleanup and concentration prior to analysis.[2] Poor or inconsistent recovery during SPE can lead to inaccurate measurements, affecting the reliability of experimental data.
Q2: What are the key factors influencing the SPE recovery of this compound?
Several factors can significantly impact the recovery of this compound. These include the choice of SPE sorbent, sample pH, the composition and volume of conditioning, washing, and elution solvents, and the sample flow rate.[2][3] Optimizing these parameters is essential for achieving high and reproducible recovery.
Q3: Which type of SPE sorbent is most suitable for this compound extraction?
Zidovudine is a moderately polar compound. Therefore, reversed-phase sorbents like C18 or polymeric sorbents are often effective. For biological samples, mixed-mode sorbents that combine nonpolar and ion-exchange characteristics can provide enhanced selectivity and cleaner extracts. The choice of sorbent may also depend on the specific matrix (e.g., plasma, urine, tissue homogenate).
Q4: How does sample pH affect the retention of this compound on the SPE sorbent?
The pH of the sample can influence the ionization state of this compound and its interaction with the SPE sorbent. For reversed-phase SPE, adjusting the pH to suppress the ionization of the analyte can enhance its retention on the nonpolar sorbent. It is crucial to maintain the correct pH to ensure proper interaction with the stationary phase.[4]
Troubleshooting Guide
Low or inconsistent recovery of this compound is a common issue in SPE. This guide provides a systematic approach to identifying and resolving the root cause of the problem. The first step in troubleshooting is to determine where the analyte is being lost by collecting and analyzing fractions from each step of the SPE process (load, wash, and elution).[4]
Issue 1: Low Recovery - Analyte Lost in the Loading Fraction
If this compound is found in the fraction that passes through the cartridge during sample loading, it indicates poor retention on the sorbent.
| Potential Cause | Recommended Solution |
| Incorrect Sorbent Choice | The sorbent may not have the appropriate chemistry to retain the analyte. Consider switching to a different type of sorbent (e.g., from a silica-based C18 to a polymeric sorbent or a mixed-mode sorbent). |
| Inappropriate Sample pH | The pH of the sample may be preventing proper interaction with the sorbent. Adjust the sample pH to ensure this compound is in a neutral form for better retention on reversed-phase sorbents.[4] |
| Strong Sample Solvent | The solvent in which the sample is dissolved may be too strong, causing the analyte to elute prematurely. If possible, dilute the sample with a weaker solvent before loading.[4] |
| Insufficient Sorbent Mass | The amount of sorbent in the cartridge may be too low for the amount of analyte or matrix components, leading to overloading.[4] Use a cartridge with a larger sorbent mass.[2] |
| High Flow Rate | A fast flow rate during sample loading may not allow sufficient time for the analyte to interact with the sorbent. Optimize the flow rate to ensure proper binding.[2] |
Issue 2: Low Recovery - Analyte Lost in the Wash Fraction
If this compound is detected in the wash solution, the wash step is likely too aggressive.
| Potential Cause | Recommended Solution |
| Wash Solvent is Too Strong | The organic content or polarity of the wash solvent may be high enough to elute the analyte along with the interferences. Decrease the strength of the wash solvent by reducing the percentage of organic solvent.[4] |
| Incorrect pH of Wash Solvent | A change in pH during the wash step can alter the ionization state of the analyte, causing it to elute from the sorbent. Ensure the pH of the wash solvent is compatible with the retention mechanism. |
Issue 3: Low Recovery - Analyte Not Present in the Elution Fraction
If this compound is not found in the loading or wash fractions and is still absent in the elution fraction, it suggests that the analyte is irreversibly bound to the sorbent or has not been efficiently eluted.
| Potential Cause | Recommended Solution |
| Elution Solvent is Too Weak | The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. Increase the strength of the elution solvent by increasing the percentage of organic solvent or by adding a modifier like a small amount of acid or base.[2] |
| Insufficient Elution Solvent Volume | The volume of the elution solvent may not be adequate to completely elute the analyte from the sorbent bed. Increase the volume of the elution solvent in one or more aliquots. |
| Secondary Interactions | Unwanted secondary interactions between the analyte and the sorbent material (e.g., silanol interactions with silica-based sorbents) can lead to irreversible binding. Consider using an end-capped sorbent or switching to a polymeric sorbent. |
Experimental Protocols
Below is a generalized experimental protocol for the solid-phase extraction of this compound from human plasma. This protocol should be optimized for your specific application.
Materials:
-
SPE Cartridges (e.g., C18, 100 mg/1 mL)
-
This compound standard solutions
-
Internal Standard (IS) solution (e.g., Lamivudine)
-
Human plasma samples
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid or Acetic acid
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
Protocol:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma, add 50 µL of the internal standard solution.
-
Vortex for 30 seconds.
-
Add 1 mL of 0.1% formic acid in water and vortex for another 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
Do not allow the cartridge to dry out between these steps.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Apply a slow and steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute this compound with 1 mL of methanol into a clean collection tube.
-
A second elution with another 1 mL of methanol can be performed to ensure complete recovery.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Visualizations
Zidovudine's Mechanism of Action
Caption: Mechanism of action of Zidovudine (AZT) in a host cell.
General Solid-Phase Extraction Workflow
Caption: A typical workflow for solid-phase extraction (SPE).
Troubleshooting Logic for Low SPE Recovery
Caption: A logical workflow for troubleshooting low recovery in SPE.
References
Addressing isotopic interference in Zidovudine-d3 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the quantification of Zidovudine using its deuterated internal standard, Zidovudine-d3.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound quantification?
A1: Isotopic interference, often referred to as "crosstalk," occurs when the signal of the analyte (Zidovudine) contributes to the signal of its stable isotope-labeled internal standard (this compound). This happens because naturally occurring heavy isotopes in the Zidovudine molecule can result in a mass identical to that of the deuterated internal standard. This can lead to inaccuracies in quantification, particularly at high analyte concentrations.
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard because it is chemically and physically almost identical to Zidovudine. This means it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation. The key difference is its mass, which allows it to be distinguished from the analyte by a mass spectrometer. The use of a stable isotope-labeled internal standard is recommended to improve the accuracy and precision of bioanalytical methods.[1]
Q3: What are the common mass transitions (MRM) for Zidovudine and this compound?
A3: In positive ion mode electrospray ionization mass spectrometry (ESI-MS/MS), typical multiple reaction monitoring (MRM) transitions are:
These transitions should be optimized for your specific instrument and experimental conditions.
Q4: Can the natural isotopic abundance of Zidovudine interfere with the this compound signal?
A4: Yes. The chemical formula for Zidovudine is C10H13N5O4.[3][4][5][6] The natural abundance of heavy isotopes (primarily ¹³C, ¹⁵N, and ¹⁸O) can lead to a small percentage of Zidovudine molecules having a mass that is 3 Daltons higher than the monoisotopic mass (M+3). This M+3 peak of Zidovudine can overlap with the mass of this compound, causing interference.
Troubleshooting Guides
Issue 1: Inaccurate quantification at high analyte concentrations or non-linear calibration curve.
Possible Cause: Isotopic interference from Zidovudine contributing to the this compound signal.
Troubleshooting Steps:
-
Perform a Crosstalk Experiment:
-
Prepare a high-concentration sample of Zidovudine (e.g., at the Upper Limit of Quantification - ULOQ) without the this compound internal standard.
-
Analyze this sample using your LC-MS/MS method.
-
Monitor the MRM transition for this compound (271 -> 130).
-
Expected Result: No significant peak should be observed in the this compound channel.
-
If a Peak is Observed: This confirms crosstalk from Zidovudine to the this compound channel.
-
-
Mitigation Strategies:
-
Increase the Concentration of the Internal Standard: A higher concentration of this compound can minimize the relative contribution of the interfering signal from Zidovudine. However, be cautious not to saturate the detector.
-
Optimize Chromatographic Separation: Ensure that Zidovudine and any potential interfering metabolites are well-separated from the internal standard. While Zidovudine and this compound will co-elute, separating them from other matrix components can reduce overall signal suppression or enhancement.
-
Use a Different Internal Standard: If significant interference persists, consider using a Zidovudine analog with a higher degree of deuteration (e.g., Zidovudine-d5) or a different stable isotope label (e.g., ¹³C, ¹⁵N) to shift the mass further from the analyte's isotopic envelope.
-
Mathematical Correction: In some cases, a non-linear calibration model can be used to correct for the predictable isotopic interference. This approach requires careful validation.
-
Issue 2: Poor precision and accuracy of quality control (QC) samples.
Possible Cause: Inconsistent isotopic interference, matrix effects, or issues with the internal standard stability.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Prepare QC samples in at least six different lots of the biological matrix (e.g., plasma).
-
Assess the precision and accuracy of these samples.
-
Significant variability between lots may indicate a matrix effect that is not being adequately compensated for by the internal standard.
-
-
Check Internal Standard Purity and Stability:
-
Verify the chemical and isotopic purity of your this compound standard. Impurities could contribute to signal variability.
-
Evaluate the stability of the this compound stock and working solutions under your storage conditions. Deuterium-hydrogen exchange is a potential issue for some deuterated compounds, though less common for the labels on Zidovudine.
-
-
Review Sample Preparation:
-
Ensure your sample extraction method is robust and reproducible. Inconsistent recovery of the analyte and internal standard can lead to poor precision.
-
Quantitative Data Summary
The following table summarizes typical parameters for an LC-MS/MS method for Zidovudine quantification.
| Parameter | Value | Reference |
| Analyte | Zidovudine (ZDV) | [1] |
| Internal Standard | This compound (ZDV-d3) | [1] |
| ZDV MRM Transition | 268 -> 127 | [1][2] |
| ZDV-d3 MRM Transition | 271 -> 130 | [1][2] |
| Ionization Mode | Positive Electrospray (ESI+) | [1][2] |
Experimental Protocols
Protocol 1: Evaluation of Isotopic Crosstalk
-
Objective: To determine if the Zidovudine analyte contributes to the signal of the this compound internal standard.
-
Materials:
-
Zidovudine reference standard.
-
Blank biological matrix (e.g., human plasma).
-
Validated LC-MS/MS system and method for Zidovudine analysis.
-
-
Procedure:
-
Prepare a Zidovudine stock solution in an appropriate solvent.
-
Spike the blank biological matrix with the Zidovudine stock solution to achieve a concentration equal to the Upper Limit of Quantification (ULOQ) of your assay.
-
Process this sample using your established extraction procedure, but do not add the this compound internal standard .
-
Inject the extracted sample onto the LC-MS/MS system.
-
Acquire data, monitoring both the Zidovudine (268 -> 127) and this compound (271 -> 130) MRM transitions.
-
-
Data Analysis:
-
Integrate the peak area (if any) in the chromatogram for the this compound transition.
-
Compare this peak area to the average peak area of the this compound internal standard in your calibration standards or QC samples.
-
-
Acceptance Criteria: The response in the this compound channel from the high-concentration Zidovudine sample should be negligible (e.g., less than 5% of the mean internal standard response in blank samples).
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Workflow for evaluating isotopic crosstalk.
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zidovudine [drugfuture.com]
- 5. Zidovudine [webbook.nist.gov]
- 6. caymanchem.com [caymanchem.com]
Stability issues of Zidovudine-d3 in different biological matrices
This technical support center provides guidance on the stability of Zidovudine-d3 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design, sample handling, and data interpretation.
Disclaimer: Direct stability data for this compound is limited in publicly available literature. The information provided herein is largely based on studies of Zidovudine (AZT), the non-deuterated form of the compound. It is generally expected that the stability of this compound will be comparable to that of Zidovudine. However, it is recommended to perform in-house stability assessments for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in biological samples?
A1: Based on data for Zidovudine, the primary factors influencing its stability in biological matrices include storage temperature, the number of freeze-thaw cycles, pH of the matrix (especially in urine), and exposure to light.[1][2]
Q2: How should I store plasma or serum samples containing this compound?
A2: For long-term storage, it is recommended to keep plasma and serum samples at -20°C or -80°C. Studies on similar compounds have shown stability for extended periods at these temperatures.[3][4] Short-term storage at refrigerated temperatures (2-8°C) is also acceptable for limited durations.
Q3: Is this compound susceptible to degradation during freeze-thaw cycles?
A3: While direct data for this compound is unavailable, many analytes in serum have been shown to be stable for a limited number of freeze-thaw cycles.[5][6] However, to minimize the risk of degradation, it is best practice to aliquot samples into single-use volumes to avoid repeated freezing and thawing.
Q4: Can the choice of anticoagulant in blood collection tubes affect the stability of this compound in plasma?
A4: While specific studies on the effect of anticoagulants on this compound stability were not identified, for quantitative analysis, it is crucial to maintain consistency in the type of anticoagulant used across all study samples and standards to minimize any potential matrix effects.
Q5: What are the known degradation products of Zidovudine?
A5: Under forced degradation conditions, such as acidic or basic hydrolysis and photolysis, Zidovudine has been shown to degrade into several products.[7][8] The major degradation product identified in some studies is thymine.[1] Another significant degradation product, particularly under basic hydrolysis and photolysis, is 3'-amino-3'-deoxythymidine (AMT), which is also a known metabolite.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of this compound from stored samples. | Sample degradation due to improper storage temperature. | Ensure samples are consistently stored at -20°C or below for long-term storage. Use calibrated temperature monitoring systems. |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use tubes after the first thaw to avoid multiple freeze-thaw cycles. | |
| Photodegradation. | Protect samples from direct light exposure by using amber-colored tubes or by storing them in the dark.[1] | |
| High variability in this compound concentrations between replicate analyses. | Inconsistent sample handling during the thawing and preparation process. | Standardize the thawing procedure (e.g., room temperature, water bath) and ensure complete mixing of the sample before aliquoting for analysis. |
| Instability of the analyte in the processed sample (post-extraction). | Evaluate the post-preparative stability of the extracted samples at the autosampler temperature. If instability is observed, process and analyze samples in smaller batches. | |
| Unexpected peaks in chromatograms. | Presence of degradation products. | Review the sample handling and storage history. If degradation is suspected, refer to literature on Zidovudine degradation products for potential identification.[8][9][10] Consider using a stability-indicating analytical method.[1] |
| Matrix interference. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. | |
| Poor analytical sensitivity. | Analyte degradation in the analytical system. | Ensure the mobile phase and analytical column conditions are optimized for Zidovudine analysis. Check for any potential for on-column degradation. |
Stability Data Summary
The following tables summarize the stability of Zidovudine in different matrices and conditions, which can be used as an initial guide for this compound.
Table 1: Stability of Zidovudine in Different Solutions
| Solution | Concentration | Storage Condition | Duration | Remaining Concentration (%) | Reference |
| 5% Dextrose Injection | 4 mg/mL | Room Temperature (25 ± 1°C) | 192 hours (8 days) | > 97% | [11] |
| 5% Dextrose Injection | 4 mg/mL | Refrigerated (4 ± 1°C) | 192 hours (8 days) | > 97% | [11] |
| 0.9% Sodium Chloride Injection | 4 mg/mL | Room Temperature (25 ± 1°C) | 192 hours (8 days) | > 97% | [11] |
| 0.9% Sodium Chloride Injection | 4 mg/mL | Refrigerated (4 ± 1°C) | 192 hours (8 days) | > 97% | [11] |
| PBS (pH 7.2) | approx. 10 mg/mL | Not specified | > 1 day (not recommended) | Not specified | [12] |
| DMSO | Not specified | 45°C | At least 20 hours | Stable | [13] |
Table 2: Stability of Zidovudine in Biological Matrices
| Matrix | Storage Condition | Duration | Stability Finding | Reference |
| Serum & Cerebrospinal Fluid | Not specified | 2 years of therapy | Stable concentrations observed | [3] |
| Human Plasma | 37°C | Half-life ~1 h (for prodrugs) | Zidovudine itself has a short plasma half-life | [14] |
Experimental Protocols & Methodologies
General Protocol for Stability Assessment:
A common approach to assess the stability of an analyte in a biological matrix involves the following steps:
-
Spiking: A known concentration of the analyte (this compound) is added to the biological matrix (e.g., plasma, serum).
-
Storage: The spiked samples are stored under various conditions to be tested (e.g., different temperatures, for different durations, subjected to freeze-thaw cycles).
-
Sample Preparation: At specified time points, an aliquot of the stored sample is processed. A typical method is protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation.
-
Analysis: The concentration of the analyte in the processed sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) detection.[1][15]
-
Comparison: The concentration of the analyte in the stored samples is compared to the concentration in a freshly prepared (time zero) sample to determine the percentage of degradation.
Example Analytical Method: HPLC-UV
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[1]
-
Detection: UV detection at a wavelength of approximately 266 nm.[15]
-
Internal Standard: A structurally similar compound, not present in the biological matrix, is often used to improve the accuracy and precision of the method.
Visualizations
Caption: General workflow for assessing the stability of this compound in biological matrices.
Caption: Simplified degradation pathways of Zidovudine under stress conditions.
References
- 1. Validated specific HPLC method for determination of zidovudine during stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preformulation Studies of Zidovudine Derivatives: Acid Dissociation Constants, Differential Scanning Calorimetry, Thermogravimetry, X-Ray Powder Diffractometry and Aqueous Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Concentrations of Zidovudine, Stavudine, Lamivudine, Abacavir, and Nevirapine in Serum and Cerebrospinal Fluid during 2 Years of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine under hydrolytic and photolytic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Stability of zidovudine in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Stability and plasmatic protein binding of novel zidovudine prodrugs: Targeting site ii of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Low-Concentration Zidovudine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low concentrations of Zidovudine (AZT).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental process for Zidovudine quantification.
Issue 1: Poor sensitivity or inability to detect low concentrations of Zidovudine.
-
Question: My assay is not sensitive enough to detect Zidovudine at the lower limit of quantification (LLOQ). What are the potential causes and solutions?
-
Answer: Insufficient sensitivity can arise from several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:
-
Suboptimal Sample Preparation: Inefficient extraction of Zidovudine from the biological matrix can lead to low recovery and, consequently, poor sensitivity. Consider optimizing your sample preparation method. Solid-phase extraction (SPE) has been shown to provide high recovery rates for Zidovudine from plasma.[1][2][3] Protein precipitation is a simpler method but may result in a greater matrix effect.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of Zidovudine in the mass spectrometer, leading to a reduced signal. To mitigate this, ensure efficient chromatographic separation. The use of a stable isotope-labeled internal standard (SIL-IS) for Zidovudine can help compensate for matrix effects.[1][2][3]
-
Mass Spectrometry Parameters: The settings on the mass spectrometer, such as ionization source parameters and collision energy, may not be optimized for Zidovudine. Ensure that the multiple reaction monitoring (MRM) transitions and other MS parameters are optimized for maximum signal intensity.[4]
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact the retention and ionization of Zidovudine. The addition of formic acid to the mobile phase has been shown to enhance sensitivity in positive ionization mode.[4]
-
Issue 2: Poor peak shape (e.g., tailing, fronting, or broad peaks) in the chromatogram.
-
Question: I am observing poor peak shapes for Zidovudine in my chromatograms. How can I improve this?
-
Answer: Asymmetrical or broad peaks can compromise the accuracy and precision of quantification. Consider the following to improve peak shape:
-
Column Choice and Condition: The choice of the analytical column is critical. A C18 column is commonly used for Zidovudine analysis.[5][6] Ensure the column is not degraded and is appropriate for the mobile phase conditions.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Zidovudine and its interaction with the stationary phase. Adjusting the pH of the aqueous component of the mobile phase can often improve peak symmetry.
-
Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can lead to peak distortion. If possible, reduce the injection volume or ensure the sample is dissolved in the initial mobile phase.
-
System Contamination: Contamination in the HPLC system, including the injector, tubing, or column, can lead to peak tailing. A thorough system wash is recommended.
-
Issue 3: High variability or poor reproducibility in results.
-
Question: My results for Zidovudine quantification are not reproducible between runs. What could be the cause?
-
Answer: Lack of reproducibility can stem from inconsistencies in sample handling, preparation, or the analytical system.
-
Inconsistent Sample Preparation: Ensure that all steps of the sample preparation, from thawing to extraction, are performed consistently for all samples, including standards and quality controls. The use of an automated extraction system can improve reproducibility.[7]
-
Analyte Stability: Zidovudine may be unstable under certain conditions. It's crucial to evaluate the stability of Zidovudine in the biological matrix during sample collection, storage, and processing, including freeze-thaw cycles.[1][2][3] Studies have shown Zidovudine to be stable in plasma for extended periods when stored at -20°C or -80°C.[1]
-
Internal Standard Use: Consistent addition of the internal standard to all samples is critical for correcting variability. A stable isotope-labeled internal standard is highly recommended for LC-MS/MS methods to compensate for variations in extraction and matrix effects.[1][2][3][8]
-
Instrument Performance: Fluctuations in the performance of the HPLC or mass spectrometer can lead to variable results. Regularly perform system suitability tests to ensure the instrument is performing optimally.
-
Issue 4: Interference from other drugs or metabolites.
-
Question: I am analyzing clinical samples and suspect interference from co-administered drugs. How can I confirm and resolve this?
-
Answer: Interference from other compounds can lead to inaccurate quantification.
-
Chromatographic Resolution: The primary solution is to achieve baseline separation of Zidovudine from any interfering compounds. This can be accomplished by optimizing the mobile phase gradient, changing the column, or adjusting the flow rate.
-
Mass Spectrometry Specificity: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high specificity. Ensure that the selected precursor and product ion transitions are unique to Zidovudine and not shared by any potential interfering substances.[4]
-
Method Validation: A thorough method validation should include selectivity experiments where blank matrix from different sources is tested, as well as samples spiked with commonly co-administered drugs, to assess the potential for interference.[4][9]
-
Data Presentation
The following tables summarize the performance of various published methods for the quantification of Zidovudine.
Table 1: Performance of LC-MS/MS Methods for Zidovudine Quantification in Human Plasma/Serum
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (%CV) | Accuracy (% Deviation) | Internal Standard | Sample Preparation | Reference |
| 1 - 3000 | 1 | 92.3 | ≤ 10 | ≤ 8.3 | ZDV-IS (stable isotope) | Solid-Phase Extraction | [1][2][3] |
| 2.5 - 2500 | 2.5 | Not Reported | < 10 | < +/- 7 | Not Reported | Automated Ultrafiltration | [7] |
| 0.47 - 20 | 0.66 | 91 - 107 | Not Reported | Not Reported | Isotopically labeled ZDV | Solid-Phase Extraction | [10] |
Table 2: Performance of HPLC-UV Methods for Zidovudine Quantification
| Linearity Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Precision (%RSD) | Accuracy (% Recovery) | Matrix | Sample Preparation | Reference |
| 10 - 60 | 0.062 | Not Reported | < 2.0 | 98.77 - 101.45 | Pharmaceutical Dosage Forms | Dilution | [11] |
| 25 - 2500 ng/mL | 25 ng/mL | 97.2 - 102.7 | 5.3 - 1.5 | 98 - 105.5 | Plasma | Not Specified | [12] |
Experimental Protocols
This section provides a general overview of a typical experimental protocol for low-concentration Zidovudine quantification using LC-MS/MS, based on published methods.[1][2][3][4]
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Zidovudine and the internal standard (preferably a stable isotope-labeled version) in a suitable solvent such as methanol.
-
Perform serial dilutions of the stock solutions to prepare working solutions for calibration standards and quality control (QC) samples.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
To a plasma or serum sample, add the internal standard working solution.
-
Pre-condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute Zidovudine and the internal standard with an organic solvent like methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate in the range of 0.2-1.0 mL/min is generally used.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for Zidovudine and the internal standard need to be optimized. For Zidovudine, a common transition is m/z 268.1 → 127.1.[4]
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Zidovudine to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of Zidovudine in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. ijrpc.com [ijrpc.com]
- 7. Simultaneous determination of zidovudine and lamivudine in human serum using HPLC with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of lamivudine, lopinavir, ritonavir, and zidovudine concentration in plasma of HIV-infected patients by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. Pharmacological Basis for Concentration-Controlled Therapy with Zidovudine, Lamivudine, and Indinavir - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Zidovudine-d3 contamination in laboratory settings
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing Zidovudine-d3 contamination in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in a laboratory?
This compound (AZT-d3) is a deuterium-labeled form of Zidovudine, a nucleoside reverse transcriptase inhibitor used in HIV treatment.[1] In laboratory settings, its primary application is as an internal standard for quantitative analysis by mass spectrometry (MS), such as LC-MS or GC-MS, and as a tracer in pharmacokinetic studies.[1][2]
Q2: Why is this compound contamination a significant concern?
As a high-purity internal standard, unintended this compound contamination can severely compromise experimental results. Even trace amounts can lead to:
-
Inaccurate Quantification: The presence of the internal standard in blank or control samples will lead to false positives and skewed calculations of the analyte of interest.
-
Failed Batch Runs: Contaminated blanks can invalidate an entire analytical run, wasting time, resources, and valuable samples.
-
Safety Risks: Zidovudine is suspected of causing cancer and genetic defects.[3][4] Therefore, any contamination poses a potential health risk to laboratory personnel.
Q3: What are the common sources of this compound contamination?
Contamination typically arises from standard laboratory operations. Key sources include:
-
Aerosol Generation: Pipetting, vortexing, or sonicating stock solutions can create aerosols that settle on surfaces, equipment, and other consumables.
-
Shared Equipment: Cross-contamination from balances, spatulas, fume hood surfaces, and autosamplers.
-
Improperly Cleaned Materials: Reusing glassware, syringes, or vials that have not been rigorously decontaminated.
-
Spills and Waste: Inadequate cleanup of spills or improper disposal of contaminated waste, including pipette tips and wipes.[5]
Q4: How can I detect this compound contamination?
Detection is typically achieved using highly sensitive analytical methods. The most common techniques include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[6][7][8] A "wipe test" (detailed in the protocols below) is the standard procedure for identifying the location and extent of surface contamination.
Q5: What are the immediate steps to take after a this compound spill?
-
Alert Personnel: Immediately inform others in the area.
-
Secure the Area: Evacuate the immediate vicinity if the spill is large or has generated dust.[9]
-
Use PPE: Don appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[10]
-
Containment: For powders, gently cover with absorbent material to avoid dust generation. For liquids, absorb with a suitable binding material.[9][10]
-
Decontaminate: Clean the affected area following established protocols.
Q6: Is this compound considered hazardous?
Yes. The parent compound, Zidovudine, is classified as a potential carcinogen and is suspected of causing genetic defects and damaging fertility.[4][5] this compound should be handled with the same precautions. Always consult the Safety Data Sheet (SDS) before use and handle it within a chemical fume hood.[3][9]
Troubleshooting Guides
Problem: I am detecting a this compound peak in my blank/control samples.
This is a classic sign of contamination. Follow this systematic troubleshooting guide to identify and eliminate the source.
Caption: Troubleshooting workflow for identifying contamination sources.
Problem: How do I properly decontaminate glassware and non-porous surfaces?
A multi-step cleaning process is required to ensure complete removal of this compound.
| Step | Action | Rationale |
| 1. Initial Rinse | Rinse with purified water. | Removes gross contamination. |
| 2. Solvent Wash | Thoroughly wash/wipe with a suitable organic solvent (e.g., Methanol or Acetonitrile). | Solubilizes and removes the compound. |
| 3. Detergent Wash | Wash with a laboratory-grade detergent solution. | Removes any remaining organic residues. |
| 4. Final Rinse | Rinse multiple times with high-purity water (e.g., 18 MΩ·cm). | Removes all traces of solvents and detergents. |
| 5. Drying | Dry completely in an oven or air dry. | Prepares items for reuse. |
Problem: What is the correct procedure for disposing of this compound waste?
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all contaminated solid waste (gloves, pipette tips, vials, wipes) and liquid waste in separate, clearly labeled, sealed hazardous waste containers.[5]
-
Labeling: The container must be labeled "Hazardous Waste" and list "this compound" as a component.
-
Disposal: The sealed container must be disposed of through your institution's Environmental Health & Safety (EHS) office. Incineration is often the recommended method of destruction.[5] Do not pour any this compound waste down the drain.[9]
Data and Protocols
Compound Data
| Property | Value |
| Chemical Formula | C₁₀H₁₀D₃N₅O₄ |
| Parent Compound | Zidovudine (AZT)[1] |
| Molecular Weight | Approx. 270.26 g/mol |
| Appearance | White to beige crystalline solid[5] |
| Primary Use | Internal Standard in Mass Spectrometry[2] |
| Health Hazards | Suspected carcinogen, mutagen, and reproductive toxin[4] |
Experimental Protocol 1: Surface Wipe Test for Contamination Detection
Objective: To qualitatively or quantitatively assess surfaces for the presence of this compound contamination.
Materials:
-
Sterile swabs or low-lint wipes
-
Wetting solvent: 50:50 mixture of HPLC-grade Methanol and Water
-
Clean, labeled sample vials (e.g., 2 mL autosampler vials)
-
LC-MS/MS system
Procedure:
-
Moisten a swab or wipe with the wetting solvent.
-
Define a standard area for testing (e.g., 10 cm x 10 cm).
-
Wipe the entire defined area using firm, overlapping strokes. First, wipe horizontally, then turn the wipe over and wipe vertically.
-
Place the wipe/swab head into a labeled sample vial.
-
Add a defined volume of solvent (e.g., 1 mL) to the vial to extract the compound from the wipe.
-
Cap the vial and vortex for 30 seconds.
-
Transfer the extract into an autosampler vial.
-
Analyze the sample using a validated LC-MS/MS method for this compound.
Data Analysis: Compare the peak area in the wipe sample to a known calibration curve to quantify the level of contamination. Any detected peak in a wipe from a non-work area indicates the spread of contamination.
Experimental Protocol 2: General Spill Decontamination Workflow
This workflow outlines the steps for cleaning a this compound spill.
Caption: General workflow for laboratory decontamination after a spill.
Zidovudine Metabolic Pathway
For context, this diagram illustrates the intracellular activation of Zidovudine. The deuterated form (this compound) is metabolically equivalent and follows the same pathway.
Caption: Intracellular metabolic activation pathway of Zidovudine.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. Quantitative determination and sampling of lamivudine and zidovudine residues for cleaning validation in a production area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. ClinPGx [clinpgx.org]
- 12. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Zidovudine Assay Validation: The Zidovudine-d3 Internal Standard Advantage
For researchers, scientists, and drug development professionals, the accurate quantification of Zidovudine (ZDV) in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides a comprehensive comparison of a validated LC-MS/MS method for Zidovudine assay using a stable isotope-labeled internal standard, Zidovudine-d3 (ZDV-d3), against alternative analytical approaches.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recommended for bioanalytical assays to enhance precision and mitigate variability in sample recovery.[1] This method, detailed below, demonstrates high sensitivity, accuracy, and precision, making it a robust choice for clinical and research applications.
Experimental Workflow: Zidovudine Assay using this compound
The following diagram outlines the typical workflow for the quantification of Zidovudine in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Performance Comparison: this compound vs. Alternative Methods
The selection of an appropriate internal standard and analytical technique is critical for reliable bioanalysis. The following tables summarize the performance characteristics of the this compound LC-MS/MS method compared to methods utilizing other internal standards or different analytical platforms like HPLC-UV.
| Method | Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Precision (% CV) | Accuracy (% Deviation) | Reference |
| LC-MS/MS | This compound (or other isotopic label) | 1 - 3000 | 1 | ≤ 10% | ≤ 8.3% | [1][2] |
| LC-MS/MS | This compound (or other isotopic label) | 20 - 2500 | 20 | -8.47% to 14.2% (includes accuracy) | -8.47% to 14.2% (includes precision) | [3][4][5] |
| LC-MS/MS | Abacavir | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| HPLC-UV | Nevirapine | 40 - 2600 (µg/mL) | 40 (µg/mL) | Not Specified | Not Specified | [7] |
| HPLC-UV | 7-ethyltheophylline | 25 - 50000 (µg/mL) | 25 (µg/mL) | < 6.4% (inter-assay) | Not Specified | [8] |
| HPLC | Not Specified | 50 - 5000 (µg/mL) | 50 (µg/mL) | Not Specified | Not Specified | [9] |
Table 1: Comparison of Linearity, LLOQ, Precision, and Accuracy.
| Method | Sample Preparation | Recovery (%) | Matrix Effect | Reference |
| LC-MS/MS with this compound | Solid Phase Extraction (SPE) | 91.7 - 93.3 | Mean 5% suppression for both ZDV and ZDV-IS | [1] |
| LC-MS/MS with this compound | Protein Precipitation | Not Specified | Not Specified | [3][4] |
| HPLC-UV with Nevirapine | Liquid-Liquid Extraction | Not Specified | Not Applicable | [7] |
| HPLC-UV with 7-ethyltheophylline | Solid Phase Extraction (SPE) | Not Specified | Not Applicable | [8] |
| HPLC | Solid-Liquid Extraction | > 89% | Not Applicable | [9] |
Table 2: Comparison of Sample Preparation, Recovery, and Matrix Effects.
As evidenced by the data, the LC-MS/MS method utilizing a this compound internal standard offers superior sensitivity with an LLOQ of 1 ng/mL, compared to HPLC-UV methods which have LLOQs in the µg/mL range.[1][7][8][9] The use of a stable isotope-labeled internal standard also effectively compensates for matrix effects, a significant advantage in ensuring data accuracy.[1]
Experimental Protocols
Zidovudine Assay using this compound Internal Standard by LC-MS/MS[1][2]
-
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the working internal standard stock solution (this compound).
-
Perform solid-phase extraction (SPE) using an Oasis HLB 1cc cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 0.5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Phenomonex Synergi Hydro-RP (2.0 × 150 mm).
-
Mobile Phase: An aqueous solution of 15% acetonitrile and 0.1% acetic acid.
-
Flow Rate: As optimized for the specific system.
-
-
Mass Spectrometry Conditions:
-
Detection: Electrospray ionization (ESI) in positive ion mode.
-
Transitions Monitored:
-
Zidovudine: 268/127
-
This compound: 271/130
-
-
Alternative Method: Zidovudine Assay by HPLC-UV[9]
-
Sample Preparation:
-
Solid-liquid extraction procedures are applied to the plasma samples.
-
-
Chromatographic Conditions:
-
Column: C-18 analytical column.
-
Mobile Phase: Optimized for separation of Zidovudine.
-
Detection: UV detection at an appropriate wavelength (e.g., 265 nm).[10]
-
Conclusion
The validation data strongly supports the use of an LC-MS/MS method with a this compound internal standard for the quantification of Zidovudine in human plasma. This approach provides excellent sensitivity, precision, and accuracy, effectively overcoming challenges such as matrix effects and variability in sample recovery. While HPLC-UV methods offer a viable alternative, they generally lack the high sensitivity required for studies with low Zidovudine concentrations.[2] The choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity and the resources available.
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an assay for the simultaneous determination of zidovudine, abacavir, emtricitabine, lamivudine, tenofovir and ribavirin in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. impactfactor.org [impactfactor.org]
- 7. impressions.manipal.edu [impressions.manipal.edu]
- 8. Rapid and sensitive determination of zidovudine and zidovudine glucuronide in human plasma by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of high-performance liquid chromatography methods for determination of zidovudine, stavudine, lamivudine and indinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated specific HPLC method for determination of zidovudine during stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Zidovudine-d3 and Zidovudine-13C,d3 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two commonly used stable isotope-labeled internal standards for the bioanalysis of Zidovudine (ZDV): Zidovudine-d3 and Zidovudine-13C,d3. The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they exhibit nearly identical physicochemical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization and fragmentation, effectively compensating for variability in sample preparation, injection volume, and matrix effects.
While both this compound and Zidovudine-13C,d3 serve this purpose, subtle differences in their isotopic composition can influence analytical performance. This guide will delve into these aspects, supported by representative experimental data and protocols.
Performance Comparison
The ideal internal standard should mimic the analyte's behavior throughout the analytical process without interfering with its quantification. Both this compound and Zidovudine-13C,d3 are designed to meet this requirement.[1][2] The key difference lies in the type and number of stable isotopes incorporated into the molecule.
-
This compound: Incorporates three deuterium (²H) atoms.
-
Zidovudine-13C,d3: Incorporates one carbon-13 (¹³C) atom and three deuterium atoms.
The higher mass difference of Zidovudine-13C,d3 from the native Zidovudine can offer a potential advantage in minimizing cross-talk or isotopic interference, especially in high-concentration samples where the natural isotopic abundance of the analyte might contribute to the internal standard's signal. However, for most applications, both internal standards are expected to perform robustly.
A validated LC-MS/MS method for Zidovudine using a stable labeled isotopic internal standard demonstrated high accuracy and precision.[3] While the specific isotope was not detailed, the performance data is representative of what can be achieved with a suitable isotopically labeled internal standard for Zidovudine.
Table 1: Representative Performance Data for Zidovudine Quantification using a Stable Isotope-Labeled Internal Standard [3]
| Parameter | Performance Metric |
| Linearity | 1 to 3000 ng/mL |
| Accuracy | ≤ 8.3% deviation |
| Precision | ≤ 10% CV |
| Recovery | 91.7% to 93.3% |
| Matrix Effect | Mean 5% suppression |
Experimental Protocols
A robust analytical method is crucial for reliable quantification. The following is a detailed experimental protocol adapted from a validated LC-MS/MS method for the determination of Zidovudine in human plasma.[3]
Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract Zidovudine and the internal standard from plasma and remove potential interferences.
-
Procedure:
-
To 100 µL of plasma sample, add 20 µL of the working internal standard stock solution (this compound or Zidovudine-13C,d3).
-
Perform a solid phase extraction using an Oasis HLB 1cc cartridge.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Liquid Chromatography (LC)
-
Objective: To chromatographically separate Zidovudine and its internal standard from other components in the sample extract.
-
Parameters:
-
Column: Phenomonex Synergi Hydro-RP (2.0 × 150 mm)
-
Mobile Phase: 15% acetonitrile and 0.1% acetic acid in water
-
Flow Rate: Isocratic elution
-
Injection Volume: Appropriate for the instrument sensitivity
-
Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify Zidovudine and its internal standard.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Zidovudine: 268/127
-
Zidovudine Internal Standard (example for this compound): 271/130
-
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the bioanalysis of Zidovudine using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Zidovudine bioanalysis.
Caption: Co-analysis of Zidovudine and its internal standards.
Conclusion
Both this compound and Zidovudine-13C,d3 are excellent choices for an internal standard in the quantitative analysis of Zidovudine. The use of such stable isotope-labeled standards is highly recommended to ensure the accuracy and precision of bioanalytical methods.[3] The choice between the two may be guided by factors such as commercial availability, cost, and specific analytical challenges, such as the potential for isotopic interference at very high analyte concentrations, where the higher mass offset of Zidovudine-13C,d3 might be theoretically advantageous. However, for the majority of applications, both will provide the necessary performance for a robust and reliable assay.
References
Zidovudine-d3 in Bioanalysis: A Comparative Guide to Linearity, Accuracy, and Precision
In the realm of antiretroviral therapy, the accurate quantification of Zidovudine (ZDV) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as Zidovudine-d3 (ZDV-d3), is a cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the performance of ZDV-d3 in terms of linearity, accuracy, and precision, supported by experimental data and protocols.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to account for variations in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled internal standards, like ZDV-d3, are considered the gold standard because they co-elute with the analyte and exhibit similar ionization efficiency in the mass spectrometer, leading to highly accurate and precise measurements.[1][2]
Performance Metrics: Linearity, Accuracy, and Precision
A sensitive and reliable bioanalytical method is characterized by its linearity over a specific concentration range, its accuracy in measuring the true concentration of the analyte, and its precision in yielding reproducible results.
Linearity: A method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a calibration curve and expressed by the correlation coefficient (r²).
Accuracy: Accuracy refers to the closeness of the measured value to the nominal or known true value. It is often expressed as the percentage of recovery or the percentage deviation from the nominal concentration.
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).
Comparative Performance of this compound
Bioanalytical methods utilizing this compound as an internal standard consistently demonstrate excellent linearity, accuracy, and precision for the quantification of Zidovudine in human plasma. The following tables summarize the performance data from various validated LC-MS/MS methods.
| Parameter | Performance with this compound Internal Standard | Reference |
| Linearity Range (ng/mL) | 1 - 3000 | [1][3] |
| Correlation Coefficient (r²) | > 0.99 | [4][5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | [1][3] |
Table 1: Linearity of Zidovudine quantification using this compound.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Deviation) | Inter-day Accuracy (% Deviation) | Reference |
| LLOQ | 1 | ≤ 10 | ≤ 10 | ≤ 8.3 | ≤ 8.3 | [1] |
| Low | 5 | ≤ 10 | ≤ 10 | ≤ 8.3 | ≤ 8.3 | [1] |
| Medium | 250 | ≤ 10 | ≤ 10 | ≤ 8.3 | ≤ 8.3 | [1] |
| High | 2500 | ≤ 10 | ≤ 10 | ≤ 8.3 | ≤ 8.3 | [1] |
Table 2: Accuracy and Precision of Zidovudine quantification using this compound.[1] The European Medicines Agency (EMA) guidelines for bioanalytical method validation state that the mean concentration should be within ±15% of the nominal value for QC samples, except for the LLOQ, which should be within ±20%.[6] The data presented in Table 2 falls well within these guidelines.
Comparison with Alternative Internal Standards
While this compound is the preferred internal standard, other compounds have been used in the bioanalysis of Zidovudine. The choice of internal standard can impact the method's performance.
| Internal Standard | Methodology | Linearity Range (µg/mL) | Reported Precision (%RSD) | Reported Recovery (%) | Reference |
| This compound | LC-MS/MS | 0.001 - 3 | ≤ 10 | 92.3 | [1] |
| Abacavir | LC-MS/MS | Not specified | Not specified | Not specified | [7] |
| Nevirapine | RP-HPLC | 0.040 - 2.600 | < 2 | Not specified | [8] |
| Methyl prednisolone | RP-HPLC | 0.43 – 8.60 | < 2 | 98-102 | [9] |
Table 3: Comparison of this compound with alternative internal standards.
It is important to note that direct comparison of performance across different studies can be challenging due to variations in instrumentation, methodologies, and laboratory conditions. However, the use of a stable isotope-labeled internal standard like this compound generally leads to superior performance in LC-MS/MS assays by effectively compensating for matrix effects and variations in extraction recovery.[1]
Experimental Protocols
A detailed experimental protocol for the quantification of Zidovudine in human plasma using this compound as an internal standard is outlined below. This protocol is based on a validated LC-MS/MS method.[1]
Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 100 µL of human plasma, add the internal standard solution (this compound).
-
Extraction: Perform solid-phase extraction (SPE) using an Oasis HLB 1cc cartridge.
-
Elution: Elute the analyte and internal standard from the SPE cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Analytical Column: A reversed-phase C18 column (e.g., Phenomonex Synergi Hydro-RP, 2.0 × 150 mm, 4 µm).[1]
-
Mobile Phase: An isocratic mobile phase consisting of 15% acetonitrile and 0.1% acetic acid in water.[1]
-
Flow Rate: 0.200 mL/min.[1]
-
Injection Volume: 10 µL.
Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.[1][3]
-
Monitored Transitions:
-
Data Analysis: Quantify Zidovudine by calculating the peak area ratio of the analyte to the internal standard.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Zidovudine quantification.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods for the quantification of Zidovudine in biological matrices provides exceptional linearity, accuracy, and precision. The data presented in this guide, compiled from validated studies, demonstrates that this compound is a superior choice compared to other non-isotopically labeled internal standards, ensuring the reliability and robustness of bioanalytical results. The detailed experimental protocol and workflow diagram offer a practical guide for researchers and scientists in the field of drug development and clinical research.
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. impactfactor.org [impactfactor.org]
- 8. impressions.manipal.edu [impressions.manipal.edu]
- 9. ijpcbs.com [ijpcbs.com]
A Comparative Guide to Internal Standards for Zidovudine (AZT) Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of Zidovudine (AZT) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the reliability and robustness of the bioanalytical method. This guide provides a comprehensive cross-validation of different internal standards used in Zidovudine assays, supported by experimental data from published studies.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and detection, thereby compensating for any potential variability. The most common choices for internal standards fall into two main categories: stable isotope-labeled (SIL) analogues of the analyte and structurally similar compounds. This guide will compare the performance of a stable isotope-labeled internal standard, Zidovudine-IS (ZDV-IS), with two structurally related compounds, Didanosine and Metronidazole, used in AZT assays.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the validation parameters of a bioanalytical assay. The following table summarizes the performance characteristics of Zidovudine assays using ZDV-IS, Didanosine, and Metronidazole as internal standards, based on data from various validated methods.
| Validation Parameter | Zidovudine-IS (LC-MS/MS) | Didanosine (HPLC-UV) | Metronidazole (HPLC-UV) |
| Linearity Range | 1 - 3000 ng/mL[1][2] | 1.51 - 6.25 µg/mL | Not explicitly stated for AZT assay |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.99 | Not available |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][2] | 1.51 µg/mL[3] | Not available for AZT assay |
| Accuracy (% Deviation/Bias) | ≤ 8.3%[1][2] | Within ± 2% | Not available for AZT assay |
| Precision (% CV/RSD) | ≤ 10%[1][2] | 1.50 - 1.87% (intermediate)[3] | Not available for AZT assay |
| Mean Recovery (%) | 92.3%[1][2] | Not explicitly stated | Not available for AZT assay |
Experimental Workflow for Zidovudine Assay Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Zidovudine, highlighting the crucial role of the internal standard.
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Zidovudine-d3 performance in different biological samples (plasma vs. tissue)
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in various biological matrices is paramount. This guide provides an objective comparison of the performance of Zidovudine-d3 as an internal standard for the quantification of Zidovudine in plasma versus tissue samples, supported by experimental data and detailed methodologies.
Zidovudine (ZDV), the first antiretroviral agent approved for the treatment of HIV infection, requires precise monitoring in different biological compartments to understand its pharmacokinetic and pharmacodynamic profiles. This compound (ZDV-d3), a stable isotope-labeled version of ZDV, is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accuracy and precision. Its performance, however, can vary depending on the complexity of the biological matrix. While plasma is a relatively clean matrix, tissues present unique challenges due to their complex composition, leading to potential differences in extraction efficiency and matrix effects.
Comparative Performance of this compound
The following tables summarize the quantitative performance of this compound in human plasma and various rat tissues. The data for plasma is compiled from a validated LC-MS/MS method, while the data for tissues is based on a study by Alnouti et al. (2005) that simultaneously determined Zidovudine in rat plasma, amniotic fluid, placental, and fetal tissues.
Table 1: this compound Performance in Human Plasma
| Performance Metric | Result |
| Extraction Recovery | 91.7% - 93.3% (Mean: 92.3%) |
| Matrix Effect | Mean 5% suppression |
| Precision (CV%) | ≤ 10% |
| Accuracy (% Deviation) | ≤ 8.3% |
| Linearity (ng/mL) | 1 - 3000 |
Data compiled from a validated LC-MS/MS assay for Zidovudine in human plasma.[1][2]
Table 2: this compound Performance in Rat Tissues
| Biological Matrix | Linearity Range (µg/mL) | Precision (CV%) | Accuracy (% Bias) |
| Rat Plasma | 0.05 - 25 | < 15% | < 15% |
| Amniotic Fluid | 0.05 - 25 | < 15% | < 15% |
| Placental Tissue | 0.05 - 25 | < 15% | < 15% |
| Fetal Tissue | 0.05 - 25 | < 15% | < 15% |
Data from the validated LC/MS/MS method by Alnouti et al. for the simultaneous determination of zidovudine and lamivudine in rat plasma, amniotic fluid, placental, and fetal tissues.
Note: While the study by Alnouti et al. validated the method in these tissues, specific data on extraction recovery and matrix effects for each tissue type were not detailed in the available literature. However, the consistent accuracy and precision across all matrices suggest that the internal standard effectively compensated for matrix-related variations.
Experimental Protocols
Human Plasma Sample Preparation
This protocol is for the extraction of Zidovudine from human plasma using solid-phase extraction (SPE).
-
To 100 µL of plasma, add the internal standard (this compound).
-
Perform a solid-phase extraction using an Oasis HLB 1cc cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[1][2]
Rat Tissue Sample Preparation
This protocol is based on the method described by Alnouti et al. for the analysis of Zidovudine in rat tissues.
-
Homogenize the tissue samples (placental and fetal tissues) in an appropriate buffer.
-
To a specific volume of tissue homogenate, plasma, or amniotic fluid, add the internal standard (this compound).
-
Precipitate proteins by adding acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and inject it directly into the LC-MS/MS system.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of Zidovudine in plasma and tissue samples using this compound as an internal standard.
Caption: Experimental workflow for Zidovudine quantification.
Comparison and Alternatives
This compound demonstrates robust performance as an internal standard for Zidovudine quantification in both plasma and various tissue matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate correction.
The primary difference in the analytical workflow between plasma and tissue lies in the initial sample preparation. Tissues require a homogenization step to release the analyte from the cells and create a uniform matrix before extraction. Protein precipitation, a simpler and faster extraction method, was found to be effective for the analyzed rat tissues, while a more rigorous solid-phase extraction was employed for human plasma to achieve a lower limit of quantification.
While this compound is the most common and effective internal standard for Zidovudine analysis, other structural analogs could potentially be used. However, these would not co-elute with Zidovudine and may not experience the same matrix effects, potentially leading to less accurate quantification. For the highest level of accuracy and to reliably account for the complexities of different biological matrices, the use of a stable isotope-labeled internal standard like this compound is strongly recommended.
References
Stability Under Stress: A Comparative Analysis of Zidovudine and Zidovudine-d3
For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) under forced degradation conditions is a critical component of the drug development process. This guide provides a comparative analysis of the stability of Zidovudine (AZT) and its deuterated analog, Zidovudine-d3, under various stress conditions. The inclusion of this compound, a stable isotope-labeled version of Zidovudine, offers insights into the potential effects of deuteration on the stability of the molecule.
Zidovudine is a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV infection.[1] Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. While extensive data exists for Zidovudine, this guide also presents an inferred stability profile for this compound based on the principles of the kinetic isotope effect. The substitution of hydrogen with deuterium at the methyl group of the thymine ring in this compound can influence its degradation kinetics, particularly in pathways involving the cleavage of a carbon-hydrogen bond.
Comparative Stability Data
The following tables summarize the degradation behavior of Zidovudine under various forced degradation conditions. A comparative, inferred stability profile for this compound is also presented, based on the understanding that the stronger carbon-deuterium (C-D) bond can lead to slower degradation rates if the deuterated site is involved in the degradation mechanism.
Table 1: Degradation under Hydrolytic Conditions
| Condition | Zidovudine Degradation (%) | Major Degradation Products (Zidovudine) | Inferred this compound Degradation (%) | Rationale for Inference |
| Acidic Hydrolysis (e.g., 2M HCl, 80°C, 72h) | Significant degradation observed. | Thymine, and two other major degradation products identified by LC-MS/MS.[2] | Potentially similar to Zidovudine | The primary site of acid hydrolysis is the glycosidic bond, which does not directly involve the deuterated methyl group. Therefore, a significant kinetic isotope effect is not expected. |
| Alkaline Hydrolysis (e.g., 2M NaOH, 80°C, 72h) | Found to be stable.[2] | Not applicable | Likely stable | As the parent compound is stable under these conditions, the deuterated analog is also expected to be stable. |
| Neutral Hydrolysis (e.g., Water, 80°C, 72h) | Found to be stable.[2] | Not applicable | Likely stable | Similar to alkaline conditions, stability is expected as the parent compound is stable. |
Table 2: Degradation under Oxidative, Photolytic, and Thermal Stress
| Condition | Zidovudine Degradation (%) | Major Degradation Products (Zidovudine) | Inferred this compound Degradation (%) | Rationale for Inference |
| Oxidative Degradation (e.g., 10% H₂O₂, RT, 10h) | Found to be stable.[2] | Not applicable | Likely stable | The stability of Zidovudine to oxidation suggests that the deuterated analog will also be stable under these conditions. |
| Photolytic Degradation (e.g., exposure to light) | Decomposed upon exposure to light. | Thymine identified as a major degradation product. | Potentially slower degradation | Photolytic degradation pathways can involve radical reactions. If the methyl group is involved in these pathways, the stronger C-D bond in this compound could lead to increased photostability. |
| Thermal Degradation | Stable to thermal stress. | Not applicable | Likely stable | As the parent molecule is thermally stable, this compound is also expected to be stable. |
Experimental Protocols for Forced Degradation of Zidovudine
The following are representative experimental protocols for conducting forced degradation studies on Zidovudine, as described in the literature.
1. Preparation of Stock Solution: A stock solution of Zidovudine is prepared by dissolving the substance in a mixture of acetonitrile and water (1:1, v/v) to a concentration of 2 mg/mL.[2]
2. Acidic Hydrolysis: The stock solution is diluted 1:1 (v/v) with 2M hydrochloric acid and refluxed at 80°C for 72 hours.[2]
3. Alkaline Hydrolysis: The stock solution is diluted 1:1 (v/v) with 2M sodium hydroxide and refluxed at 80°C for 72 hours.[2]
4. Neutral Hydrolysis: The stock solution is diluted 1:1 (v/v) with water and refluxed at 80°C for 72 hours.[2]
5. Oxidative Degradation: The stock solution is mixed with 10% hydrogen peroxide and kept at room temperature for 10 hours.[2]
6. Photolytic Degradation: A solution of Zidovudine is exposed to light to induce degradation. Specific conditions of light intensity and duration should be controlled and documented.
7. Thermal Degradation: Zidovudine is subjected to dry heat to assess its thermal stability.
Analytical Method: The analysis of the stressed samples is typically performed using a stability-indicating HPLC method. A common method utilizes a C18 column with a mobile phase of water and methanol (77:23 v/v) and UV detection at 265 nm. This method should be validated to ensure it can separate the parent drug from its degradation products.
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Experimental workflow for forced degradation studies.
Conclusion
The forced degradation studies on Zidovudine reveal its susceptibility to acidic hydrolysis and photolysis, while it remains stable under alkaline, oxidative, and thermal stress. The primary degradation product identified under hydrolytic and photolytic stress is thymine.
For this compound, it is inferred that its stability profile will be largely similar to that of Zidovudine, particularly under hydrolytic conditions where the deuterated methyl group is not directly involved in the degradation reaction. However, under photolytic stress, the stronger C-D bond in this compound may impart greater stability, a hypothesis that warrants experimental verification. These comparative insights are valuable for the development of stable formulations and robust analytical methods for both Zidovudine and its deuterated analogs. Further experimental studies on this compound are necessary to confirm these inferences and fully characterize its degradation profile.
References
Zidovudine-d3 as a Standard for Lamivudine Analysis: A Comparative Guide
An objective evaluation of the suitability of Zidovudine-d3 as an internal standard for the analytical quantification of lamivudine reveals that while theoretically plausible under specific chromatographic conditions, it is not the ideal or commonly accepted choice. The gold standard for quantitative bioanalysis using mass spectrometry is the use of a stable isotope-labeled internal standard of the analyte itself, such as lamivudine-¹³C,¹⁵N₂ (3TC-IS). This guide provides a comparative analysis of this compound against more conventional internal standards for lamivudine analysis, supported by experimental data from published literature.
For researchers and drug development professionals engaged in the quantitative analysis of lamivudine, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of the analytical method. An ideal IS should co-elute with the analyte, exhibit similar ionization efficiency, and behave similarly during sample extraction to compensate for matrix effects and variations in sample processing.
The Gold Standard: Stable Isotope-Labeled Lamivudine
The most suitable internal standard for lamivudine analysis is a stable isotope-labeled version of lamivudine itself, such as lamivudine-¹³C,¹⁵N₂ (3TC-IS). This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process. A sensitive LC/MS/MS assay for determining zidovudine (ZDV) and lamivudine (3TC) in human plasma utilized stable labeled isotopic zidovudine (ZDV-IS) and lamivudine (3TC-IS) as internal standards, highlighting this as the preferred approach[1][2]. The use of stable labeled isotopes is recommended for bioanalytical assays to enhance precision and minimize variable recovery between the analyte and the internal standard[1].
This compound: A Theoretical Consideration
This compound, a deuterated form of the antiretroviral drug zidovudine, is structurally similar to lamivudine. Both are nucleoside reverse transcriptase inhibitors. This structural similarity might suggest its potential use as an internal standard. However, several factors challenge its suitability:
-
Chromatographic Separation: For an IS to be effective, it should ideally be chromatographically resolved from the analyte to prevent isobaric interference. While Zidovudine and Lamivudine can be separated, their retention times may not be sufficiently different in all chromatographic systems to ensure baseline separation, which is crucial for accurate quantification.
-
Ionization Efficiency: Although both are nucleoside analogs, their ionization efficiencies in mass spectrometry may differ, leading to variations in response that are not solely dependent on concentration.
-
Matrix Effects: this compound may not experience the exact same matrix effects as lamivudine, potentially leading to inaccurate quantification. A study using stable labeled isotopic internal standards for both zidovudine and lamivudine showed equivalent matrix effects for both the analyte and its respective isotopic internal standard, a result that would be difficult to guarantee with a different molecule like this compound[1].
A thorough review of published analytical methods for lamivudine did not yield any studies that have employed this compound as an internal standard for lamivudine quantification. This lack of documented use suggests that other, more suitable internal standards are preferred by the scientific community.
Alternative Internal Standards for Lamivudine Analysis
Several other compounds have been utilized as internal standards for lamivudine analysis, each with its own set of advantages and disadvantages.
-
Stavudine: Another nucleoside reverse transcriptase inhibitor, Stavudine, has been used as an internal standard in HPLC-UV methods for lamivudine in human plasma[3]. While structurally related, its chromatographic and ionization behavior may differ from lamivudine.
-
Abacavir: Abacavir, also a nucleoside analog, has been employed as an internal standard in LC-MS/MS methods for the simultaneous quantification of lamivudine, zidovudine, and nevirapine[4].
-
Emtricitabine: Emtricitabine, a close structural analog of lamivudine, has also been used as an internal standard.
The performance of these alternatives should be carefully validated to ensure they meet the stringent requirements for bioanalytical method validation.
Comparative Data Summary
The following tables summarize key performance parameters from published methods for lamivudine analysis using different internal standards.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Lamivudine with 3TC-IS[1][2] | Lamivudine with Stavudine IS[3] | Lamivudine with Abacavir IS[5] |
| Analytical Method | LC/MS/MS | RP-HPLC-UV | HPLC |
| Column | Phenomonex Synergi Hydro-RP | Phenomenex C18 | Ascentis C18 |
| Mobile Phase | 15% acetonitrile and 0.1% acetic acid in water | Methanol: Water (85:15%v/v) | Water, Acetonitrile and Methanol (40:25:35 v/v) |
| Flow Rate | 0.200 mL/min | Not Specified | 1.2 mL/min |
| Retention Time (Lamivudine) | Not Specified | 4.6 min | 3.5 min |
| Retention Time (IS) | Not Specified | 6.2 min | 6.8 min |
| Detection | ESI/MS/MS (Positive Ion Mode) | UV at 270nm | Not Specified |
| MRM Transition (Lamivudine) | 230/112 | N/A | N/A |
| MRM Transition (IS) | 233/115 (for 3TC-IS) | N/A | N/A |
Table 2: Method Validation Parameters
| Parameter | Lamivudine with 3TC-IS[1][2] | Lamivudine with Stavudine IS[3] | Lamivudine with Abacavir IS[5] |
| Linearity Range | 1 to 3000 ng/mL | 406.10 - 4020.05 ng/ml | Not Specified |
| LLOQ | 1 ng/mL | 400 ng/ml | Not Specified |
| Accuracy (% Deviation) | ≤ 8.3% | Not Specified | Not Specified |
| Precision (% CV) | ≤ 10% | < 6.5% | <5% |
| Recovery (Lamivudine) | 93.9% | > 90% | Not Specified |
| Recovery (IS) | Not Specified | 98.11% | Not Specified |
Experimental Protocols
Method 1: Lamivudine Analysis using 3TC-IS (LC/MS/MS) [1][2]
-
Sample Preparation: Solid phase extraction using an Oasis HLB 1cc cartridge.
-
Chromatography: Phenomonex Synergi Hydro-RP (2.0 × 150 mm) reversed-phase analytical column with a mobile phase of 15% acetonitrile and 0.1% acetic acid in water at a flow rate of 0.200 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode, monitoring the transitions m/z 230/112 for lamivudine and 233/115 for 3TC-IS.
Method 2: Lamivudine Analysis using Stavudine IS (HPLC-UV) [3]
-
Sample Preparation: Methanol protein precipitation.
-
Chromatography: Phenomenex C18 (250 X 4.6mm, 5mμ particle size) column with an isocratic mobile phase of Methanol: Water (85:15%v/v).
-
Detection: UV detection at 270nm.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the bioanalytical method validation of lamivudine using an internal standard.
Caption: Bioanalytical workflow for lamivudine quantification.
Conclusion
Based on the available scientific literature and established principles of bioanalytical chemistry, This compound is not a recommended internal standard for the analysis of lamivudine. The ideal internal standard is a stable isotope-labeled analog of lamivudine (3TC-IS), which ensures the most accurate and precise results by effectively compensating for variations in sample preparation and matrix effects[1]. While other structurally related compounds like Stavudine and Abacavir have been used, their performance must be rigorously validated. The absence of published methods using this compound for lamivudine analysis further underscores its unsuitability in practice. For researchers developing and validating assays for lamivudine, the use of a stable isotope-labeled lamivudine internal standard is strongly advised to ensure data of the highest quality and reliability.
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Zidovudine-d3: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Zidovudine-d3, a compound suspected of causing genetic defects and cancer.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Work should be conducted in a chemical fume hood to avoid inhalation of the substance.[2]
| Protective Equipment | Specification |
| Gloves | Chemical resistant gloves (minimum standard BS EN 374:2003) |
| Eye Protection | Tightly fitting safety goggles with side-shields |
| Respiratory Protection | Dust respirator, especially if there is a risk of generating dust |
| Protective Clothing | Laboratory coat or other suitable protective clothing |
Data compiled from multiple safety data sheets.[2][3]
Always wash hands thoroughly with soap and water after handling this compound.[3] Contaminated clothing should be laundered separately.[3]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For Minor Spills:
-
Avoid breathing dust and contact with skin and eyes.[3]
-
Wear appropriate PPE.[3]
-
Use dry clean-up procedures to avoid generating dust.[3]
-
Sweep or vacuum up the material. If vacuuming, the cleaner must be fitted with a HEPA filter.[3]
-
Dampen with water to prevent dusting before sweeping.[3]
-
Collect the residue and place it in a sealed, labeled container for disposal.[3]
For Major Spills:
-
Control personal contact by wearing appropriate PPE.[3]
-
Prevent the spillage from entering drains or water courses.[2][3]
-
Follow the clean-up procedures for minor spills.[3]
III. Disposal Protocol for this compound Waste
All this compound waste must be treated as hazardous waste and disposed of in accordance with national and local regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste.
-
Containment:
-
Leave the chemical in its original container whenever possible.
-
For other solid waste (e.g., contaminated PPE, absorbent materials), place it in a clearly labeled, sealed, and appropriate waste container.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other required hazard symbols.
-
Storage: Store the waste in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Incineration by an approved facility is the preferred method of destruction.[4][5]
Uncleaned Containers: Handle uncleaned or empty containers as you would the product itself. Do not cut, drill, grind, or weld such containers due to the risk of residual dust ignition.[3]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Zidovudine-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Zidovudine-d3. The following procedural steps and data are designed to ensure safe operational use and disposal, fostering a secure laboratory environment.
Compound Hazard Overview
This compound is the deuterium-labeled version of Zidovudine. As such, it should be handled with the same precautions as the parent compound. Zidovudine is classified as a hazardous drug. It is suspected of causing genetic defects, cancer, and may damage fertility or an unborn child.[1][2][3] It may also cause damage to organs, specifically the bone marrow and liver, through prolonged or repeated exposure.[3] The International Agency for Research on Cancer (IARC) has classified Zidovudine as possibly carcinogenic to humans (Group 2B).[1]
Personal Protective Equipment (PPE) and Safety Data
Proper personal protective equipment is mandatory to minimize exposure risk. The following table summarizes the required PPE and key safety data for handling this compound.
| Parameter | Specification | Citation |
| CAS Number | 30516-87-1 (for Zidovudine) | [1] |
| Molecular Formula | C₁₀H₁₀D₃N₅O₄ | [4] |
| Molecular Weight | 270.26 g/mol | [4] |
| Appearance | White to off-white solid | [4][5] |
| Primary Hazards | Mutagenic, Carcinogenic, Teratogenic, Organ Toxicity | [1][2][3] |
| Gloves | Two pairs of chemotherapy-grade nitrile gloves (ASTM D6978 compliant). Change every 30-60 minutes or if contaminated. | [6][7][8] |
| Gown | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | [6][8] |
| Eye/Face Protection | Safety glasses with side shields are the minimum requirement. For splash risks, use chemical splash goggles and a face shield. | [7][9] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or other ventilated enclosure. A NIOSH-approved respirator may be necessary for procedures with a high risk of aerosolization or when handling powders outside of a containment device. | [8] |
| Occupational Exposure Limits | No specific occupational exposure limits have been established. All work should be conducted under conditions of good ventilation to minimize exposure. | [1] |
Operational and Disposal Plans: A Step-by-Step Guide
Follow these procedural guidelines to ensure the safe handling and disposal of this compound.
Receiving and Storage
-
Unpacking: Wear a single pair of chemotherapy-grade gloves and a lab coat. A full-face respirator may be required until an assessment confirms no breakage or spillage occurred during transport.[8]
-
Inspection: Visually inspect the container for any damage or leaks upon arrival.
-
Storage: Store the compound in a clearly labeled, sealed container in a designated, restricted-access area.[10][11] The storage temperature for the powder form is typically -20°C for long-term stability.[4]
Preparation and Handling (Compounding)
-
Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent contamination of the general laboratory space.[1][6]
-
Donning PPE: Before handling, put on all required PPE: inner gloves, gown (ensuring cuffs are tucked under inner gloves), outer gloves (over the gown cuffs), and eye/face protection.[6]
-
Weighing and Aliquoting: Handle solid this compound carefully to avoid generating dust. Use a ventilated balance enclosure or a chemical fume hood for weighing.
-
Hand Hygiene: Always wash hands thoroughly with soap and water before donning and after removing PPE.[6][9]
Spill Management
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Contain: Isolate the spill area.
-
PPE: Don appropriate PPE, including double gloves, a gown, and eye protection. For larger spills, respiratory protection may be necessary.
-
Clean-up:
-
Gently cover the spill with absorbent pads.
-
Working from the outside in, clean the area with an appropriate cleaning agent, followed by a neutralizer if applicable.
-
Collect all contaminated materials (absorbent pads, wipes, contaminated PPE) in a designated hazardous waste container.[9]
-
-
Decontaminate: Thoroughly decontaminate the spill area and any equipment involved.
Disposal Plan
-
Waste Segregation: All materials that come into contact with this compound are considered hazardous waste. This includes contaminated PPE, weighing papers, pipette tips, and empty vials.
-
Trace Waste: Dispose of items with trace contamination (e.g., empty vials, used gloves, gowns) in a clearly labeled, sealed hazardous waste container, often a yellow or black bin designated for chemotherapy or hazardous drug waste.[9]
-
Bulk Waste: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1][3] Follow institutional and local regulations for hazardous waste disposal, which may involve returning the material to the manufacturer or using a licensed waste management contractor.[5][12][13]
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container without recapping.[9]
Handling Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, from receipt to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoledo.edu [utoledo.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. Zidovudine Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 11. Zidovudine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. cdsco.gov.in [cdsco.gov.in]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
